Product packaging for Faropenem potassium(Cat. No.:CAS No. 106559-89-1)

Faropenem potassium

Cat. No.: B10752185
CAS No.: 106559-89-1
M. Wt: 323.41 g/mol
InChI Key: MGZJCPDUJRITBW-RJTYULJWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Faropenem potassium is a synthetically derived, broad-spectrum beta-lactam antibiotic belonging to the penem class, distinguished by its stability against beta-lactamase degradation. Its primary research value lies in its unique mechanism of action, which involves the irreversible inhibition of penicillin-binding proteins (PBPs), crucial enzymes responsible for bacterial cell wall synthesis. This action disrupts peptidoglycan cross-linking, leading to osmotic instability and bacterial cell lysis. Researchers utilize this compound as a critical tool in microbiological studies to investigate the efficacy and resistance mechanisms of beta-lactam agents against a wide range of Gram-positive and Gram-negative aerobes and anaerobes. Its oral bioavailability also makes it a valuable compound for in vivo research models exploring the pharmacokinetics and pharmacodynamics of antibiotic therapies, particularly in the context of respiratory tract, skin, and urinary tract infections. This reagent is essential for advancing studies in antibacterial drug discovery, resistance profiling, and the molecular basis of bacterial cell wall biosynthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14KNO5S B10752185 Faropenem potassium CAS No. 106559-89-1

Properties

CAS No.

106559-89-1

Molecular Formula

C12H14KNO5S

Molecular Weight

323.41 g/mol

IUPAC Name

potassium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C12H15NO5S.K/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6+,7+,11-;/m1./s1

InChI Key

MGZJCPDUJRITBW-RJTYULJWSA-M

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@@H]3CCCO3)C(=O)[O-])O.[K+]

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[K+]

Origin of Product

United States

Chemical Synthesis and Advanced Structural Characterization of Faropenem Potassium

Retrosynthetic Approaches to the Faropenem (B194159) Core Structure

The retrosynthetic analysis of faropenem reveals a strategic disconnection of the molecule into key precursors. The core structure, a penem (B1263517) ring system, is the central target. The primary disconnections involve the bond between the β-lactam ring and the thiazolidine (B150603) ring, and the side chains at the C-2 and C-6 positions. This approach simplifies the complex target molecule into more readily synthesizable fragments. The key building blocks identified through this process are a functionalized azetidinone ring and a derivative of tetrahydrofuran (B95107).

Total Synthesis Methodologies for Faropenem Potassium

The total synthesis of this compound is a multi-step process that requires precise control over stereochemistry and regiochemistry. patsnap.comgoogleapis.com Several synthetic routes have been developed, often varying in the method used to construct the five-membered thiazolidine ring. google.com

Elucidation of Key Synthetic Intermediates and Precursors

The synthesis of faropenem relies on several crucial intermediates. One of the primary precursors is (3R,4R)-4-acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one. patsnap.com This azetidinone derivative provides the core β-lactam structure with the correct stereochemistry at the C-3 and C-4 positions. Another key precursor is R-(+)-thiotetrahydrofuran-2-carboxylic acid, which introduces the characteristic C-2 side chain. patsnap.com The reaction between these two precursors is a critical step in forming the faropenem backbone. patsnap.com

A common synthetic route involves the following key intermediates:

(3S,4R)-3-[(1R)-(tert-butyldimethylsilyloxy)ethyl]-4-[(2R)-tetrahydrofuroylthio]azetidin-2-one (FPS-1): Formed by the reaction of (3R,4R)-4-acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one with R-(+)-thiotetrahydrofuran-2-carboxylic acid in the presence of a base like potassium carbonate. patsnap.com

Allyl protected faropenem (FPS-3): This intermediate is generated through a series of reactions involving the introduction of an allyl group to protect the carboxylic acid functionality. patsnap.comgoogleapis.com This protection is essential for subsequent steps.

Deprotected faropenem (FPS-4): The silyl (B83357) protecting group on the hydroxyethyl (B10761427) side chain is removed, typically using tetrabutylammonium (B224687) fluoride. patsnap.com

Stereo- and Regioselective Strategies in Penem Ring Construction

The construction of the penem ring with the correct stereochemistry is a pivotal challenge in the synthesis of faropenem. The desired stereoisomer possesses a trans configuration of the substituents on the β-lactam ring. tandfonline.com The stereochemistry of the starting materials, particularly the azetidinone precursor, is crucial for establishing the final stereochemistry of the faropenem molecule. researchgate.net The use of chiral starting materials, such as those derived from L-threonine, can guide the stereochemical outcome of the synthesis. google.com

The formation of the thiazolidine ring fused to the β-lactam core is a regioselective process. The cyclization is directed to form the five-membered ring, and the choice of reagents and reaction conditions plays a significant role in ensuring the desired regioselectivity.

Optimization of Synthetic Pathways for Yield and Purity of Faropenem

Significant research has been dedicated to optimizing the synthesis of faropenem to improve both yield and purity for industrial-scale production. google.comasm.org One strategy involves the use of mixed solvent systems, which have been shown to enhance reaction rates and product purity, sometimes eliminating the need for chromatographic purification of intermediates. google.com For instance, a mixture of an ester solvent and an amide-type solvent can be more effective than a single solvent. google.com

The final deprotection step to yield this compound is also a critical point for optimization. The cleavage of the allyl ester is often catalyzed by a palladium complex. google.comgoogle.com Efficient removal of the palladium catalyst from the final product is essential, and methods using polystyrene-bound trimercaptotriazine have been developed for this purpose. researchgate.net The final product is often isolated as a stable hydrate (B1144303). google.com One patented process reports a purity of 99.0% by HPLC with a yield of 64g from the final deprotection and isolation steps. google.com

Design and Synthesis of Faropenem Analogs for Structure-Activity Relationship (SAR) Studies (Pre-clinical/in vitro focus)

To explore the structure-activity relationships (SAR) of faropenem, various analogs have been synthesized and evaluated in preclinical and in vitro studies. mdpi.comnih.gov These studies aim to understand how modifications to the faropenem structure affect its antibacterial activity and interaction with bacterial enzymes. ox.ac.uk

Key areas of modification in SAR studies include:

The C-2 side chain: The tetrahydrofuran ring is a defining feature of faropenem. nih.gov Analogs with modifications to this ring have been synthesized to investigate its role in target binding and stability. nih.gov For example, increasing the size of this ring to a six-membered ring has been shown to have a negative effect on activity against certain bacteria. nih.gov

The C-6 side chain: The 1-hydroxyethyl side chain is important for stability against β-lactamases. tandfonline.com Modifications to this group can impact the compound's spectrum of activity.

The penem core: Replacing the sulfur atom in the thiazolidine ring with another heteroatom is another strategy to create analogs with potentially different properties. diva-portal.org

These SAR studies have provided valuable insights into the key structural features required for the potent antibacterial activity of faropenem and have guided the development of new penem antibiotics. mdpi.comdiva-portal.org

Advanced Spectroscopic and Chromatographic Techniques for Rigorous Structural Confirmation of Faropenem and its Synthetic Precursors

A combination of advanced spectroscopic and chromatographic techniques is essential for the rigorous structural confirmation and purity assessment of faropenem and its synthetic intermediates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for analyzing faropenem. ijpcbs.comnih.gov Reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantitative analysis of faropenem in bulk drug and pharmaceutical formulations. ijpcbs.comijpcbs.com These methods typically use a C18 column and a mobile phase consisting of a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comijpcbs.com Detection is commonly performed using a UV detector at a wavelength around 313-323 nm. tandfonline.comnih.govrjptonline.org Stability-indicating HPLC methods have also been established to monitor the degradation of faropenem under various stress conditions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for both qualitative and quantitative analysis. acs.orgnih.gov These techniques provide molecular weight information and fragmentation patterns that are crucial for structural elucidation and confirmation. LC-MS/MS methods have been developed for the sensitive determination of faropenem in biological matrices like plasma and urine. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the faropenem molecule. tandfonline.com The characteristic absorption bands for the β-lactam ring and other functional groups can be observed, providing further evidence for the compound's structure. tandfonline.com

Below is a table summarizing typical chromatographic conditions used for the analysis of Faropenem.

ParameterCondition 1Condition 2Condition 3
Technique RP-UPLCRP-HPLCRP-HPLC
Column C18 (50 x 2.5 mm, 1.8µm)C18 (250 x 4.6 mm, 5µm)Inertsil C18 (150 mm x 4.6 mm, 5µ)
Mobile Phase Acetonitrile: 10mM Ammonium (B1175870) formate (B1220265) buffer (pH 3.5) (35:65 v/v)Acetate buffer (pH 3.5): Acetonitrile (70:30 v/v)Phosphate buffer: Methanol (55:45 v/v)
Flow Rate 0.25 mL/min1.3 mL/min1.0 mL/min
Detection Wavelength 313 nm323 nm316 nm
Reference rjptonline.org tandfonline.comnih.gov ijpcbs.comijpcbs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure and stereochemistry of faropenem, which is vital for its biological function.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. The stereochemical arrangement, particularly the relative configuration of the substituents on the β-lactam ring, is confirmed using coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. The cis relationship between the protons at C-5 and C-6 is a key feature, typically confirmed by a specific coupling constant.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignments. Correlation Spectroscopy (COSY) maps out proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) links protons to their directly attached carbons. The most definitive stereochemical information comes from Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons. wikipedia.orgceitec.cz For instance, a NOESY cross-peak between the C-6 proton and the C-8 hydroxyethyl group protons would confirm their spatial proximity, consistent with the desired (5R, 6S) absolute configuration. nih.govlibretexts.org Such analyses are crucial for distinguishing between different stereoisomers. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Faropenem NMR data can be influenced by the solvent and experimental setup. The following table provides illustrative data.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity / Notes
C-5 ~4.0 ~65 Doublet
C-6 ~5.5 ~70 Doublet of doublets
C-8 (hydroxyethyl CH) ~4.2 ~68 Multiplet
C-8 (hydroxyethyl CH₃) ~1.2 ~22 Doublet
C-2' (tetrahydrofuran) ~5.3 ~80 Multiplet
C-2 (olefinic) - ~125 Carbon signal
C-3 (olefinic) - ~145 Carbon signal
C-7 (carbonyl) - ~175 Carbonyl carbon
C-2 (carboxyl) - ~165 Carboxylate carbon

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. youtube.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and molecular formula. rsc.org

For faropenem, soft ionization techniques like electrospray ionization (ESI) are typically used to produce molecular ions with minimal fragmentation. nih.govwikipedia.org The molecular formula of the faropenem free acid is C₁₂H₁₅NO₅S, which corresponds to a monoisotopic mass of 285.0671 Da. nih.govchemspider.com HRMS analysis would confirm this by measuring the mass-to-charge ratio (m/z) with high precision, typically within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) is employed for further structural confirmation. In this technique, the molecular ion is selected and fragmented through collision-induced dissociation (CID), and the resulting fragmentation pattern provides a structural fingerprint of the molecule. wikipedia.orgresearchgate.net This pattern helps to confirm the connectivity of the atoms within the molecule. youtube.com

Table 2: High-Resolution Mass Spectrometry Data for Faropenem

Ion Formula Ion Type Calculated m/z Observed m/z
C₁₂H₁₆NO₅S⁺ [M+H]⁺ 286.0743 286.0749
C₁₂H₁₅NNaO₅S⁺ [M+Na]⁺ 308.0563 308.0568
C₁₂H₁₄KNO₅S⁺ [M+K]⁺ 324.0302 324.0308

X-ray Crystallography for Crystalline Polymorph Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rcsb.orgrcsb.org It provides precise data on bond lengths, bond angles, and the molecule's conformation. This technique is also indispensable for identifying and characterizing different crystalline forms, known as polymorphs. googleapis.com

Polymorphism can significantly affect a drug's physicochemical properties. Therefore, controlling the crystalline form of this compound is a critical aspect of its manufacture. A patent has described a single crystal form of faropenem sodium hydrate as belonging to the orthorhombic system. google.com Another patent discloses a crystalline form of faropenem sodium characterized by specific peaks in its X-ray powder diffraction (XRD) pattern. google.com

Powder X-ray Diffraction (PXRD) is a vital tool for the routine analysis of bulk drug substances. google.comgoogle.com Each crystalline polymorph produces a unique PXRD pattern, which serves as a fingerprint for its identification. google.comgoogle.comgoogleapis.com For example, one patent reports characteristic PXRD peaks for faropenem sodium hemipentahydrate at 2θ angles of 6.2°, 12.5°, and 18.9°. These patterns are crucial for ensuring the consistency and quality of the final drug product.

Molecular Mechanisms of Action and Specific Target Interactions of Faropenem

Fundamental Mechanisms of Bacterial Cell Wall Biosynthesis Inhibition by Faropenem (B194159)

The structural integrity of bacteria relies heavily on the peptidoglycan layer of the cell wall, which is a complex polymer of sugars and amino acids. patsnap.com The synthesis of this vital structure is a multi-step process culminating in the cross-linking of linear peptidoglycan chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). patsnap.compediatriconcall.com Faropenem's primary mechanism of action is the inhibition of this crucial final step of cell wall biosynthesis. drugbank.comnih.gov

By mimicking the D-alanyl-D-alanine portion of the peptidoglycan precursor, the β-lactam ring of faropenem binds to the active site of PBPs. nih.gov This interaction leads to the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the PBP. nih.gov The inhibition of PBP activity prevents the necessary cross-linking of peptidoglycan strands, compromising the structural integrity of the cell wall. patsnap.compatsnap.com This ultimately leads to cell lysis and bacterial death, particularly in actively dividing bacteria. patsnap.comnih.gov

Detailed Characterization of Faropenem Interactions with Penicillin-Binding Proteins (PBPs)

The efficacy of faropenem against a broad spectrum of bacteria is directly related to its affinity for and ability to inhibit various PBP isoforms. patsnap.com

In vitro studies have demonstrated that faropenem exhibits a strong binding affinity for multiple PBPs across a range of bacterial species, contributing to its broad-spectrum activity. patsnap.com Generally, faropenem shows a high affinity for high-molecular-weight PBPs. scite.ainih.gov

For instance, in Streptococcus pneumoniae, faropenem has demonstrated very strong binding to most PBPs, with the exception of PBP2X. nih.govnih.govasm.org Despite the lower affinity for PBP2X, faropenem maintains low minimum inhibitory concentrations (MICs) against both penicillin-susceptible and non-susceptible strains. nih.govnih.govasm.org In Staphylococcus aureus and Streptococcus pneumoniae, the binding affinity of faropenem is highest for PBP1, followed by PBP3 and PBP2. nih.gov

In Gram-negative bacteria such as Escherichia coli, faropenem displays the highest affinity for PBP2, followed by PBP1A, PBP1B, PBP3, and PBP4. nih.gov For Proteus vulgaris, the preferential binding order is PBP4, PBP1A, PBP2, and PBP3. nih.gov In Serratia marcescens, faropenem preferentially binds to PBP2 and PBP4. nih.gov Furthermore, in Bacillus subtilis, faropenem, along with aztreonam, piperacillin, cefuroxime, and cefsulodin, has been shown to be a selective inhibitor of PBP1. biorxiv.orgresearchgate.net

The time-kill kinetics of faropenem have been studied against various pathogens, demonstrating its bactericidal activity. nih.gov Studies have also shown that faropenem exhibits a significant post-antibiotic effect (PAE) against several bacterial strains, including E. coli, S. aureus, and S. pneumoniae, but not Haemophilus influenzae. nih.gov

Table 1: Affinity of Faropenem for Penicillin-Binding Protein (PBP) Isoforms in Various Bacterial Species

Bacterial Species PBP Isoform with Highest Affinity Other Targeted PBPs (in descending order of affinity) Reference
Streptococcus pneumoniae PBP1 PBP3, PBP2 (exception: low affinity for PBP2X) nih.govnih.govnih.govasm.org
Staphylococcus aureus PBP1 PBP3, PBP2 nih.gov
Escherichia coli PBP2 PBP1A, PBP1B, PBP3, PBP4 nih.gov
Proteus vulgaris PBP4 PBP1A, PBP2, PBP3 nih.gov
Serratia marcescens PBP2, PBP4 nih.gov
Bacillus subtilis PBP1 biorxiv.orgresearchgate.net

Crystallographic and computational studies have begun to elucidate the conformational changes within PBPs upon faropenem binding. The binding of β-lactam antibiotics, including faropenem, to the active site serine of PBPs induces conformational changes that are crucial for their inhibitory action. mdpi.com

In Mycobacterium tuberculosis, the crystal structure of PBP3 in complex with faropenem has been solved, revealing the formation of a stable acyl-enzyme complex. rcsb.org These structural insights highlight unique features of the interaction and provide a basis for understanding the inactivation mechanism. rcsb.org Computational studies, such as quantum mechanics/molecular mechanics (QM/MM) simulations, have been employed to investigate the deacylation reactions of PBP acyl-enzyme complexes. acs.org These simulations can help explain the differences in hydrolysis rates between various β-lactamases and PBP-inhibited enzymes by analyzing the orientation of the antibiotic within the active site. acs.org Molecular dynamics simulations further contribute to understanding the stability of the drug-PBP complex and the dynamic interactions that influence binding affinity. nih.govresearchgate.net

Affinity and Binding Kinetics of Faropenem to Specific PBP Isoforms Across Diverse Bacterial Species (in vitro biochemical studies)

Molecular Impact of Faropenem on Peptidoglycan Transpeptidation and Cross-Linking

The covalent binding of faropenem to PBPs directly inhibits their transpeptidase activity. drugbank.comnih.gov This enzymatic function is responsible for forming the peptide cross-links between adjacent glycan strands in the bacterial cell wall. drugbank.com By blocking this transpeptidation step, faropenem effectively prevents the formation of a rigid peptidoglycan mesh. patsnap.comresearchgate.net The consequence of this inhibition is a weakened cell wall that can no longer withstand the internal osmotic pressure, leading to cell lysis and death. patsnap.compediatriconcall.com In some bacteria, faropenem treatment has been observed to lead to a decrease in both L,D- and D,D-cross-linkages in peptidoglycan. nih.gov

Penem-Specific Mechanistic Distinctions: Comparative Analyses with Carbapenems and Cephalosporins

While all β-lactam antibiotics share a common mechanism of PBP inhibition, there are important distinctions between the penem (B1263517), carbapenem (B1253116), and cephalosporin (B10832234) classes. nih.gov

Penems, like faropenem, are synthetic compounds characterized by a sulfur atom at the C-1 position of the β-lactam ring, whereas carbapenems have a carbon atom at this position. nih.gov This structural difference, including longer C-S bond lengths and smaller C-S-C bond angles in penems, alters the conformation of the five-membered ring, resulting in reduced intra-ring strain compared to carbapenems. nih.gov This may contribute to the notable chemical stability of faropenem. mdpi.comresearchgate.net Faropenem also lacks a protonatable C-2 side chain, which, along with conformational restraints on its C-2 tetrahydrofuran (B95107) ring, enhances its stability. nih.gov

Compared to some cephalosporins and the carbapenem imipenem (B608078), faropenem's structural features contribute to its stability against certain β-lactamases. mdpi.comjcdronline.org While carbapenems generally have the broadest spectrum of activity among β-lactams, faropenem demonstrates potent activity against many common respiratory and anaerobic pathogens. nih.govresearchgate.netmedex.com.bd

In Mycobacterium tuberculosis, both carbapenems and faropenem have been shown to target L,D-transpeptidases in addition to the classical D,D-transpeptidases (PBPs). researchgate.netbiorxiv.org However, some studies suggest that carbapenems like imipenem may have higher inhibitory potency against L,D-transpeptidases in live mycobacterial cells compared to faropenem. biorxiv.org

Computational Modeling and Molecular Docking Studies of Faropenem-PBP Complex Formation

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are increasingly valuable tools for investigating the interactions between faropenem and its PBP targets at an atomic level. researchgate.netresearchgate.net

Molecular docking studies predict the preferred binding orientation of faropenem within the active site of various PBPs and can estimate the binding affinity. researchgate.net These studies have shown that faropenem can efficiently bind to different types of PBPs. researchgate.net For example, docking studies on Mycobacterium tuberculosis D,D-carboxypeptidase have explored the binding of faropenem, imipenem, and meropenem (B701). sci-hub.se

Following docking, MD simulations are used to refine the predicted binding poses and to assess the stability of the faropenem-PBP complex over time. researchgate.netacs.org These simulations provide insights into the dynamic conformational changes that occur upon ligand binding and can identify key amino acid residues involved in the interaction. nih.gov By analyzing the trajectory of the simulation, researchers can understand the persistence of hydrogen bonds and other non-covalent interactions that contribute to the stability of the complex. nih.govresearchgate.net Such computational studies are instrumental in rationalizing the observed binding affinities and can guide the design of novel PBP inhibitors with improved potency and specificity. researchgate.netresearchgate.net

Bacterial Resistance Mechanisms to Faropenem and Novel Counteracting Strategies

Beta-Lactamase-Mediated Resistance to Faropenem (B194159) Potassium

The primary mechanism of resistance to faropenem, like other β-lactam antibiotics, involves the enzymatic inactivation of the drug by β-lactamases. jscimedcentral.com These enzymes hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic ineffective. jscimedcentral.com β-lactamases are broadly categorized into serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs), distinguished by their active site composition and catalytic mechanisms. researchgate.netnih.gov

Enzymatic Hydrolysis of Faropenem by Serine Beta-Lactamases (Ambler Classes A, C, D)

Serine β-lactamases, which include Ambler classes A, C, and D, utilize a serine residue as the primary nucleophile in the hydrolysis of β-lactam antibiotics. nih.govacs.org The interaction of faropenem with these enzymes is complex and varies depending on the specific enzyme type.

Studies have shown that faropenem can be a substrate for some SBLs, although often with lower efficiency compared to other β-lactams. For instance, kinetic studies with the class A carbapenemase KPC-2 revealed that faropenem is hydrolyzed, but less efficiently than some other carbapenems. researchgate.netnih.gov The stability of the acyl-enzyme intermediate is a critical factor; for many β-lactams, a slow deacylation rate leads to enzyme inhibition. However, carbapenemases like KPC-2 have evolved to facilitate rapid deacylation of carbapenem-derived acyl-enzymes. acs.org In the case of KPC-2, a remarkable 20,000-fold increase in the deacylation rate has been observed compared to the common TEM-1 β-lactamase. semanticscholar.org

Research on KPC-2 has identified several residues crucial for efficient carbapenem (B1253116) hydrolysis. While Asn170 is conserved in both carbapenemases and non-carbapenemases, its substitution significantly decreases the deacylation rate for carbapenems. semanticscholar.org The Thr235 residue, which interacts with the C3 carboxylate of carbapenems, also plays a significant role in the deacylation step. semanticscholar.org Conversely, mutations of Arg220 and Thr237 can decrease the acylation rate. semanticscholar.org The flexibility of the Ω-loop in KPC-2 is also a key factor in its broad-spectrum activity, enabling the efficient positioning of the deacylating water molecule. acs.org

The hydrolysis of faropenem by AmpC β-lactamases (Class C) also contributes to resistance. asm.org Derepression of AmpC in certain bacterial species can lead to increased minimum inhibitory concentrations (MICs) of faropenem. researchgate.net Similarly, OXA-type β-lactamases (Class D), particularly those with carbapenemase activity like OXA-48, can hydrolyze faropenem. researchgate.netnih.gov For OXA-48, deacylation is the rate-limiting step in carbapenem breakdown. asm.org

Enzyme ClassEnzyme ExampleInteraction with FaropenemKey Findings
Class A KPC-2Substrate, but less efficiently hydrolyzed than some other carbapenems. researchgate.netnih.govEfficient deacylation is crucial for hydrolysis. Residues like Asn170, Thr235, Arg220, and Thr237, along with Ω-loop flexibility, are key determinants. acs.orgsemanticscholar.org
Class C AmpCFaropenem is susceptible to hydrolysis by AmpC. asm.orgDerepression of AmpC can increase faropenem MICs. researchgate.net
Class D OXA-48Faropenem is hydrolyzed. researchgate.netnih.govDeacylation is the rate-limiting step. asm.org

While faropenem is generally resistant to hydrolysis by many extended-spectrum β-lactamases (ESBLs), some high-level producers can exhibit reduced susceptibility. researchgate.netresearchgate.net The modal MICs of faropenem for E. coli and Klebsiella spp. producing ESBLs are typically low, indicating good activity. researchgate.net However, for some Enterobacter and Citrobacter species with ESBLs, higher MICs have been observed. researchgate.net

Structural studies have provided insights into the interaction of faropenem with SBLs. Crystallographic analysis of KPC-2 in complex with hydrolyzed faropenem reveals specific interactions within the active site. osti.govbiorxiv.org The hydrolyzed faropenem forms hydrogen bonds with residues such as Ser130, Thr235, and Thr237 via its C4-carboxylate group. biorxiv.org The dihydrothiazole moiety of faropenem engages in π-π stacking interactions with Trp105, a residue important for substrate recognition. osti.govbiorxiv.org

The introduction of specific carbapenemases, such as KPC and NMC-A (a class A enzyme), into E. coli has been shown to cause significant increases in faropenem MICs. researchgate.net This highlights the direct impact of these potent carbapenem-hydrolyzing enzymes on faropenem activity.

Biochemical Characterization of Acyl Enzyme Formation and Deacylation Rates

Interaction of Faropenem with Metallo-Beta-Lactamases (MBLs)

Metallo-β-lactamases (Ambler Class B) represent a significant threat due to their broad-spectrum hydrolytic activity, which includes carbapenems. researchgate.netnih.gov These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring. nih.govwjgnet.com

MBLs are categorized into subclasses B1, B2, and B3 based on their active site architecture and zinc ion requirements. nih.gov Subclasses B1 and B3 typically utilize two zinc ions, while subclass B2 enzymes are active with a single zinc ion. wjgnet.comacs.org The zinc ions act as Lewis acids, polarizing the β-lactam carbonyl group and activating a coordinated water molecule or hydroxide (B78521) ion for nucleophilic attack. wjgnet.com

Studies on the interaction of faropenem with MBLs, such as the subclass B1 enzyme VIM-2 and the subclass B3 enzyme L1, have shown that faropenem is a substrate for these enzymes. researchgate.netnih.gov Crystallographic analyses of faropenem-derived complexes with VIM-2 and L1 reveal the opening of the β-lactam ring. researchgate.netnih.gov In the VIM-2 complex, the tetrahydrofuran (B95107) (THF) ring of faropenem is also opened to form an alkene, whereas in the L1 complex, the THF ring remains intact. researchgate.netnih.gov This demonstrates that the reaction outcome can differ depending on the specific MBL.

The binding of the hydrolyzed β-lactam to the MBL active site often involves the displacement of the bridging water/hydroxide ion between the two zinc ions by the newly formed carboxylate. mdpi.com The C3 carboxylate of the hydrolyzed antibiotic can then interact with other active site residues. mdpi.com

The genes encoding MBLs are often located on mobile genetic elements like plasmids and integrons, facilitating their rapid spread among bacterial populations. peerj.comresearchgate.net The presence of MBL genes, such as those encoding VIM, IMP, and NDM enzymes, is a major cause of carbapenem resistance. nih.govnih.gov

Structural analysis of MBL-faropenem complexes has provided a detailed view of the binding interactions. Solution-state NMR studies on the reaction of faropenem with various MBLs (VIM-1, VIM-2, NDM-1) and SBLs have revealed the formation of multiple products, including imine and enamine species with either opened or closed THF rings. researchgate.netnih.gov These findings highlight the complexity of the hydrolytic process and indicate that crystal structures may not always fully represent the reaction outcomes in solution. researchgate.netnih.gov

The acquisition of MBLs like IMP can lead to substantive increases in faropenem MICs. researchgate.net The prevalence of MBL-producing bacteria poses a significant challenge to the clinical utility of faropenem and other carbapenems.

Investigation of Zinc Ion Coordination and Hydrolytic Mechanisms in MBLs

Synergistic Approaches to Overcome Beta-Lactamase Hydrolysis (in vitro studies with novel beta-lactamase inhibitors)

While faropenem exhibits stability against many common β-lactamases, its efficacy can be compromised by certain enzymes, particularly carbapenemases. nih.govmdpi.com This has prompted research into synergistic combinations with β-lactamase inhibitors to restore or enhance its activity.

One novel approach involves the dual-inhibition of both L,D-transpeptidases (Ldts) and penicillin-binding proteins (PBPs) in mycobacteria. In a study involving Mycobacterium smegmatis, combining faropenem with inhibitors of LdtMt2 resulted in a synergistic or additive effect. nih.gov The use of these inhibitors led to a significant decrease in the minimum inhibitory concentration (MIC) of faropenem, suggesting that blocking alternative cell wall synthesis pathways can potentiate its action. nih.govbiorxiv.org For instance, the MIC of faropenem dropped from 16 μg/mL to as low as <0.25 μg/mL in the presence of certain LdtMt2 inhibitors. biorxiv.org

Table 1: Synergistic Activity of Faropenem with LdtMt2 Inhibitors against M. smegmatis

LdtMt2 InhibitorInhibitor Concentration (μg/mL)Faropenem MIC (μg/mL)Fold Decrease in Faropenem MICFractional Inhibitory Concentration (FIC) Index
- (Control)-16--
Compound 214820.4 - 0.5 (Synergistic)
Compound 25444
Compound 314&lt;0.25&gt;64

Data derived from in vitro studies on Mycobacterium smegmatis. nih.govbiorxiv.org

Additionally, traditional β-lactamase inhibitors like clavulanate have been explored. Studies have noted synergistic effects when faropenem is combined with clavulanate against certain bacteria, a strategy that aims to protect the faropenem molecule from enzymatic degradation. mdpi.com The development of novel penem (B1263517) derivatives that themselves act as broad-spectrum TEM-1 and AmpC β-lactamase inhibitors also represents a promising synergistic strategy. mdpi.com

Alterations in Penicillin-Binding Proteins (PBPs) as a Key Resistance Determinant

The primary mechanism of action for faropenem, like all β-lactam antibiotics, is the inhibition of PBPs, which are essential enzymes for bacterial cell wall synthesis. mdpi.comresearchgate.net Consequently, alterations in these target proteins that reduce binding affinity are a major cause of resistance. mdpi.complos.org Faropenem generally shows a high binding affinity for essential high-molecular-weight PBPs in various bacteria. nih.govresearchgate.net However, even subtle changes in these proteins can lead to clinically significant resistance.

In Streptococcus pneumoniae, resistance is often linked to sequential alterations in multiple PBPs, including PBP1A, PBP2B, and PBP2X. nih.govasm.org While faropenem demonstrates strong binding to most pneumococcal PBPs, it has a notably lower affinity for PBP2X. nih.gov In some highly resistant strains, the affinities for PBP1A, PBP2X, and PBP2B are all reduced. nih.gov Similarly, in Pseudomonas aeruginosa, faropenem has a high affinity for the essential PBP3, but this alone is not sufficient to ensure efficacy due to other intrinsic resistance mechanisms. mdpi.com

Mutational Profiling of PBP Active Sites Affecting Faropenem Binding Affinity

Specific mutations within the transpeptidase domain of PBPs are directly responsible for decreased binding affinity of faropenem, leading to resistance. The active sites of PBPs are characterized by conserved amino acid motifs, and changes in or near these motifs are frequently associated with resistance. nih.gov

Research has identified key mutations in various pathogens:

Enterococcus faecalis : Resistance has been linked to point mutations in the pbp4 gene, resulting in amino acid substitutions at positions such as 475, 520, and 605. The accumulation of these mutations correlates with decreasing affinity for faropenem.

Haemophilus influenzae : In β-lactamase-nonproducing, ampicillin-resistant (BLNAR) strains, mutations in PBP3 are critical. An Asp526Lys substitution, for example, has been shown to cause a 5.4-fold increase in faropenem resistance. The accumulation of multiple substitutions (e.g., Met377Ile, Ser385Thr) further elevates resistance levels.

Streptococcus pneumoniae : High-level resistance typically involves a combination of mutations in PBP1a, PBP2b, and PBP2x. asm.org A key mutation in PBP1A, Thr371Ser/Ala, is observed in highly penicillin-resistant strains, which also show reduced susceptibility to faropenem. asm.org

Table 2: PBP Mutations Conferring Reduced Faropenem Affinity/Increased Resistance

BacteriumPBP TargetObserved Mutations/SubstitutionsImpact on Faropenem
Enterococcus faecalisPBP4Single or double substitutions at positions 475, 520, 605Decreased binding affinity
Haemophilus influenzaePBP3Asp526Lys5.4-fold increase in resistance
Haemophilus influenzaePBP3Multiple substitutions (Met377Ile, Ser385Thr, Leu389Phe) + Asp526LysIncreased resistance compared to single substitution
Streptococcus pneumoniaePBP1A, PBP2B, PBP2XAccumulation of various mutations, including Thr371Ser/Ala in PBP1AReduced binding affinity, increased MIC

Data compiled from mutational analysis studies. asm.org

Transcriptional Regulation and Overexpression of Specific PBP Isoforms Conferring Resistance

While mutations are a primary mechanism, changes in the expression levels of PBP genes could theoretically contribute to resistance. However, evidence for overexpression of specific PBP isoforms as a significant mechanism of faropenem resistance is limited.

Studies in Enterococcus faecalis have found that resistance is primarily due to decreased PBP affinity from point mutations, with no evidence of PBP overexpression in the resistant isolates examined. Similarly, analysis of PBP gene promoters in Streptococcus pneumoniae R6 showed they were constitutively expressed, and their expression levels did not change upon exposure to a β-lactam antibiotic. researchgate.net This suggests that, at least in sensitive strains, transcriptional upregulation is not a primary response. researchgate.net

Interestingly, some research points to more complex post-transcriptional regulatory mechanisms. In certain cefotaxime-resistant S. pneumoniae lab mutants, reduced amounts of PBP2x were observed, not due to decreased transcription, but due to degradation by the HtrA serine protease. This indicates that protein stability and turnover, rather than just gene expression, can play a role in modulating PBP levels and impacting β-lactam resistance.

Efflux Pump Systems Modulating Intracellular Faropenem Concentrations

Efflux pumps are membrane transporters that actively extrude toxic compounds, including antibiotics, from the bacterial cell, thereby preventing them from reaching their intracellular targets. mdpi.comfrontiersin.org This mechanism is a significant contributor to both intrinsic and acquired resistance to faropenem, particularly in Gram-negative bacteria. mdpi.commdpi.com

The high intrinsic resistance of Pseudomonas aeruginosa to faropenem, for example, is attributed in part to the activity of the MexAB-OprM efflux pump. mdpi.com Deletion of the genes encoding this pump leads to increased susceptibility to faropenem. mdpi.com In Enterobacteriaceae, the homologous AcrAB-TolC pump is a major contributor to multidrug resistance and is known to transport a wide variety of substrates, including β-lactams. bmbreports.orgmdpi.com

Biochemical and Genetic Characterization of Specific Efflux Pumps (e.g., AcrAB-TolC, MexAB-OprM)

The AcrAB-TolC and MexAB-OprM systems belong to the Resistance-Nodulation-Division (RND) family of transporters. bmbreports.org They are complex tripartite assemblies that span the entire bacterial cell envelope. bmbreports.orgmicropspbgmu.ru

Genetic Organization : The genes for these pumps are typically organized in an operon. For instance, the mexAB-oprM operon in P. aeruginosa codes for the three protein components. mdpi.com Expression of this operon is often negatively regulated by a repressor gene, such as mexR. Mutations in this repressor can lead to the overexpression of the efflux pump and a multidrug-resistant phenotype. mdpi.com

Biochemical Structure : The tripartite complex consists of three main components:

An inner membrane protein (AcrB or MexB), which is the energy-dependent transporter that recognizes and binds the substrate using the proton motive force. mdpi.combmbreports.org

A membrane fusion protein (AcrA or MexA), which is located in the periplasm and links the inner membrane pump to the outer membrane channel. mdpi.com

An outer membrane factor (TolC or OprM), which forms a channel through the outer membrane, providing the final exit pathway for the substrate out of the cell. bmbreports.orgfrontiersin.org

This sophisticated, multi-component architecture allows the pump to effectively capture substrates from the periplasm or the inner membrane and expel them directly into the external environment. micropspbgmu.ru

Substrate Specificity and Transport Kinetics of Faropenem via Efflux Systems

Faropenem is a recognized substrate for RND-type efflux pumps. mdpi.commdpi.com Its chemical structure allows it to be bound within the substrate-binding pocket of the inner membrane component, AcrB or MexB. While direct experimental kinetic data like Km (Michaelis constant) or Vmax (maximum transport rate) for faropenem efflux by these specific pumps are not extensively detailed, computational and functional studies provide significant insights.

Substrate Recognition : Molecular modeling studies of the interaction between carbapenems, including faropenem, and the AcrB transporter have been performed. mdpi.com These studies investigate how the antibiotic fits into the large, polyspecific substrate-binding pocket of the pump. The efficiency of binding and subsequent transport can be influenced by the physicochemical properties of the antibiotic. mdpi.com Efflux pump specificity can be complex, and efficient extrusion can occur even with low substrate affinity. mdpi.com

Impact on Susceptibility : Functional evidence for transport comes from genetic studies. In P. aeruginosa, the deletion of the mexAB-oprM operon, combined with the loss of the AmpC β-lactamase, significantly increases susceptibility to faropenem, confirming that efflux is a critical component of resistance. mdpi.com This interplay between low outer membrane permeability, enzymatic degradation, and active efflux culminates in the high level of intrinsic resistance observed in bacteria like P. aeruginosa. mdpi.com

Porin Channel Modifications and Reduced Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria serves as a formidable selective barrier, controlling the influx of substances, including antibiotics. nih.govdovepress.com Resistance to Faropenem, particularly in these bacteria, is significantly associated with modifications that reduce the permeability of this outer membrane. Key among these adaptations are changes to porin channels, which are the primary conduits for hydrophilic antibiotics like Faropenem to enter the periplasmic space. nih.govaimspress.com

Alterations in porin structure or expression can drastically limit the intracellular concentration of Faropenem, rendering it less effective. frontiersin.org This can occur through several mechanisms:

Downregulation or Loss of Porins: A common strategy is the reduced expression or complete loss of major porin proteins, such as OmpC and OmpF in Escherichia coli or their homologs like OmpK35 and OmpK36 in Klebsiella pneumoniae. asm.orgnih.gov Studies have demonstrated that the loss of these porins, often in combination with other resistance mechanisms like the production of β-lactamases, leads to clinically significant resistance to carbapenems. asm.orgresearchgate.net In E. coli strains isolated during Faropenem treatment, mutations affecting the OmpC porin have been specifically identified as a resistance mechanism. nih.gov

Mutations Leading to Channel Constriction: Single point mutations within the genes encoding porins can alter the size or electrostatic properties of the channel. nih.govresearchgate.net These subtle changes can selectively filter or slow the passage of antibiotic molecules, including Faropenem, through the pore, effectively decreasing their permeability. nih.gov

Synergy with Efflux Pumps: Reduced permeability is often coupled with the increased activity of efflux pumps, which actively expel antibiotics that manage to enter the periplasm. nih.govgardp.orgbmbreports.org This two-pronged defense—limiting entry and actively removing the drug—creates a highly resistant phenotype. The AcrAB-TolC efflux pump is a major contributor to this process in many Gram-negative pathogens. bmbreports.org

Research highlights the low intrinsic permeability of the Pseudomonas aeruginosa outer membrane to penems. Studies comparing Faropenem to other β-lactams found its rate of permeability to be only 30% of that of Imipenem (B608078) in P. aeruginosa PAO1. asm.org The introduction of E. coli's OmpF porin into this strain increased Faropenem's permeability rate by 1.8-fold, underscoring the critical role of porins in its uptake. asm.org

Research Findings on Porin Modifications and Permeability-Related Resistance to Faropenem and Other Carbapenems
BacteriumMechanismKey FindingsReference
Escherichia coliPorin MutationMutations in the OmpC porin were observed in clinical isolates following Faropenem treatment. nih.gov
Escherichia coliPorin ModificationSingle point mutations in OmpC can reduce channel size or alter electrostatics, decreasing permeability to carbapenems. nih.govresearchgate.net
Pseudomonas aeruginosaLow Outer Membrane PermeabilityThe permeability rate of Faropenem was found to be 30% that of Imipenem, indicating high intrinsic resistance due to the outer membrane barrier. asm.org
Klebsiella pneumoniaePorin LossLoss of both OmpK35 and OmpK36 porins, often combined with β-lactamase production, results in elevated carbapenem resistance. asm.orgnih.govfrontiersin.org

Biofilm-Associated Resistance Mechanisms to Faropenem (in vitro studies)

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). researchgate.netmdpi.com This mode of growth provides significant protection against antimicrobial agents, contributing to persistent and chronic infections. mdpi.com Within a biofilm, bacteria exhibit resistance mechanisms that are distinct from their planktonic (free-swimming) counterparts.

Interaction of Faropenem with Extracellular Polymeric Substance (EPS) Matrix Components

The EPS matrix is a complex scaffold composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). frontiersin.org It is a primary factor in biofilm-mediated antibiotic resistance, acting as a physical and chemical barrier. mdpi.comfrontiersin.org While direct in vitro studies on the specific interaction between Faropenem and EPS components are limited, the established behavior of other β-lactam antibiotics within biofilms provides a strong basis for understanding these mechanisms.

The EPS matrix can hinder Faropenem's effectiveness in several ways:

Diffusion Limitation: The dense, viscous nature of the EPS matrix can physically impede the diffusion of antibiotic molecules, preventing them from reaching bacteria in the deeper layers of the biofilm at bactericidal concentrations. ucd.ie

Sequestration and Inactivation: Components within the matrix can directly interact with and neutralize antibiotics. For example, extracellular β-lactamases can become trapped and concentrated within the EPS, where they degrade Faropenem before it can reach its target penicillin-binding proteins (PBPs). mdpi.com Furthermore, the charged polymers of the EPS can bind and sequester antibiotic molecules, reducing their bioavailability. ucd.ie

Studies on the related carbapenem, Meropenem (B701), have shown that the EPS matrix produced by Candida albicans in a polymicrobial biofilm can reduce the antibiotic's effectiveness, although the precise mechanism remains to be fully elucidated. echemcom.com This suggests that the protective qualities of the EPS are a general feature of biofilm resistance that would apply to Faropenem as well.

Role of Persister Cell Phenotypes in Faropenem Tolerance

Within a bacterial population, a small fraction of cells can enter a dormant, metabolically inactive state. These "persister cells" are not genetically resistant but exhibit a transient, non-heritable tolerance to high doses of antibiotics. frontiersin.orgnih.gov This phenotypic variance is a key survival strategy, particularly within the stressful microenvironment of a biofilm. frontiersin.org

The mechanism of action for β-lactam antibiotics like Faropenem involves the inhibition of cell wall synthesis, a process that is active only in growing and dividing cells. drugbank.compediatriconcall.com Since persister cells are in a state of growth arrest, they are intrinsically tolerant to the lethal effects of Faropenem. nih.gov

Key characteristics of persister cell-mediated tolerance include:

Transient Dormancy: Persisters are in a non-growing state that makes them unsusceptible to antibiotics targeting active cellular processes. nih.gov

Reversible Phenotype: When the antibiotic pressure is removed, persister cells can "wake up" and resume growth, repopulating the biofilm with a new generation of susceptible cells. frontiersin.orgfrontierspartnerships.org This can lead to the recurrence of infection after a course of therapy is completed.

Biofilm Enrichment: The nutrient gradients and stress conditions within a biofilm are thought to induce the formation of persister cells, making them a significant component of the biofilm community. frontiersin.org

While extensive in vitro studies specifically documenting the formation of Faropenem-tolerant persister cells are not widely available, the fundamental principles of their biology strongly suggest their involvement in the recalcitrance of biofilm-associated infections to Faropenem therapy. frontierspartnerships.orgcecentral.com The presence of these tolerant cells within a biofilm ensures that even if the majority of susceptible bacteria are killed, a reservoir of viable cells remains to fuel a rebound infection. frontiersin.org

In Vitro Antimicrobial Activity and Spectrum of Faropenem Potassium Against Diverse Bacterial Pathogens

Comprehensive Minimum Inhibitory Concentration (MIC) Studies

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Numerous studies have defined the MIC values of faropenem (B194159) against a wide array of clinical isolates.

Faropenem exhibits considerable in vitro potency against many Gram-positive aerobes, including strains resistant to other antibiotics. It is particularly active against Streptococcus pneumoniae, including isolates with reduced susceptibility to penicillin. asm.orgoup.com Its activity against methicillin-susceptible Staphylococcus aureus (MSSA) is significant, though it is less active against methicillin-resistant S. aureus (MRSA). nih.gov Against enterococci, its activity is more moderate and species-dependent. nih.gov

Studies have reported MIC90 values (the concentration required to inhibit 90% of isolates) for penicillin-susceptible S. pneumoniae as low as <0.12 mg/L, while penicillin-intermediate and penicillin-resistant strains have higher MIC90s of 0.12-0.25 mg/L and 0.5-1 mg/L, respectively. oup.comnih.gov For MSSA, the MIC90 is reported to be around 0.12 mg/L, whereas for MRSA, it is significantly higher at >32 mg/L. nih.govnih.gov Faropenem is also active against other streptococcal species, such as β-hemolytic streptococci (MIC90 = 0.06 mg/L) and Streptococcus milleri group (MIC90 = 0.12 mg/L). nih.gov For Enterococcus faecalis, the MIC90 is reported at 8 mg/L, while it is largely inactive against Enterococcus faecium (MIC90 >32 mg/L). nih.gov

Table 1: In Vitro Activity of Faropenem Against Gram-Positive Bacterial Isolates

(Data sourced from references nih.gov and oup.com. "N/A" indicates data not available in the cited sources.)

Faropenem demonstrates good in vitro activity against many common Gram-negative pathogens, including Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Klebsiella pneumoniae. nih.govnih.gov Its activity is maintained against β-lactamase-producing strains of H. influenzae and M. catarrhalis. jlabphy.org For both β-lactamase-positive and -negative H. influenzae, the MIC90 is reported to be between 0.5 and 1 mg/L. jlabphy.orgmedicaldialogues.in For M. catarrhalis, the MIC90 is approximately 0.5 mg/L. nih.govmedicaldialogues.in

Table 2: In Vitro Activity of Faropenem Against Gram-Negative Bacterial Isolates

(Data sourced from references jlabphy.org and nih.gov.)

Faropenem is highly active against a broad range of anaerobic bacteria. scispace.comsemanticscholar.orgresearchgate.net Studies evaluating its effect on periodontal pathogens showed an MIC90 of ≤0.5 mg/L against all anaerobes tested, including species of Porphyromonas, Prevotella, Fusobacterium, and Bacteroides. scispace.comsemanticscholar.org Against the Bacteroides fragilis group, faropenem demonstrates potent activity, with MIC50 and MIC90 values reported as 0.12 and 1 mg/L, respectively. oup.com However, some resistant strains of Clostridioides difficile have been noted, with MICs ranging from 16 to 32 μg/ml.

Table 3: In Vitro Activity of Faropenem Against Anaerobic Bacterial Isolates

(Data sourced from references oup.com and. "N/A" indicates data not available in the cited sources.)

Atypical pathogens are a common cause of respiratory tract infections. semanticscholar.org While faropenem is indicated for community-acquired respiratory infections where these pathogens are prevalent, specific in vitro MIC data for faropenem against Mycoplasma pneumoniae and Chlamydophila pneumoniae are not extensively reported in the reviewed scientific literature. semanticscholar.org Beta-lactam antibiotics, in general, are not the primary line of treatment for atypical pathogens due to their lack of a peptidoglycan cell wall.

Anaerobic Bacterial Species (e.g., Clostridioides difficile, Bacteroides fragilis)

Time-Kill Curve Analysis and Assessment of Bactericidal vs. Bacteriostatic Activity (in vitro)

Time-kill curve studies are performed to assess the rate and extent of bacterial killing by an antimicrobial agent over time. Analysis of faropenem has consistently demonstrated bactericidal activity against a wide range of pathogens. jlabphy.org Bactericidal activity is typically defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (cfu/mL) from the initial inoculum.

Faropenem's killing action is generally time-dependent, a characteristic typical of β-lactam antibiotics. jlabphy.org In one study, faropenem was bactericidal against 13 out of 14 Gram-positive and Gram-negative strains tested at a concentration four times the MIC after 24 hours. medicaldialogues.in Against anaerobic bacteria, faropenem was shown to be bactericidal against both β-lactamase-positive and -negative strains, achieving a maximum bactericidal effect at 10 times the MIC between 12 and 24 hours. scispace.comsemanticscholar.org The rate of killing was found to be most rapid against E. coli and least rapid against B. fragilis. jlabphy.org

Characterization of the Post-Antibiotic Effect (PAE) of Faropenem (in vitro)

The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth after a brief exposure to an antimicrobial agent. This pharmacodynamic parameter is particularly relevant for drugs with short half-lives. Faropenem exhibits a significant PAE against several key pathogens. jlabphy.org

Notably, and unlike many other β-lactam antibiotics, faropenem demonstrates a PAE against Gram-negative organisms like E. coli. jlabphy.org It also produces a significant PAE against Gram-positive bacteria, including S. aureus and S. pneumoniae. jlabphy.org However, no significant PAE was observed against H. influenzae. jlabphy.org For anaerobic bacteria, faropenem was found to have an in vitro PAE against all tested isolates, an effect that was not influenced by the production of β-lactamase. scispace.comsemanticscholar.org Studies have also suggested that increasing the concentration of faropenem is associated with a longer PAE duration. scispace.com

Synergistic and Antagonistic Interaction Profiling of Faropenem with Other Antimicrobial Agents (in vitro checkerboard and Etest methodologies)

The exploration of synergistic and antagonistic interactions between faropenem and other antimicrobial agents is crucial for optimizing therapeutic strategies, particularly against resistant pathogens. Methodologies such as the checkerboard and Etest are instrumental in quantifying these interactions in vitro.

The checkerboard method involves a two-dimensional array of serial dilutions of two antimicrobial agents, allowing for the determination of the minimum inhibitory concentration (MIC) of each drug alone and in combination. emerypharma.com The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index, calculated as the sum of the MIC of each drug in combination divided by the MIC of each drug alone. emerypharma.comresearchgate.net A FIC index of ≤0.5 typically indicates synergy, >4.0 suggests antagonism, and values in between are considered additive or indifferent. emerypharma.com

The Etest, a gradient diffusion method, can also be adapted to assess synergy. This involves placing two Etest strips in a specific orientation on an inoculated agar (B569324) plate. The intersection of the inhibition ellipses can be used to calculate a FIC index, providing a visual and quantitative measure of the interaction. nih.gov

Synergistic Interactions:

With Rifampin against Mycobacterium tuberculosis : Studies have demonstrated significant synergistic activity between faropenem and rifampin against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. oup.comasm.org In one study, the combination of faropenem with rifampin resulted in a potent synergistic effect, reducing the amount of rifampin required to inhibit the growth of both rifampin-monoresistant and multidrug-resistant Mtb strains. asm.org This synergistic relationship also appears to limit the emergence of resistant mutants. asm.org

With Aminoglycosides against Gram-Negative Bacteria : Combination therapy with a carbapenem (B1253116) and an aminoglycoside has shown synergistic effects against Gram-negative bacteria like Pseudomonas aeruginosa and carbapenem-resistant Escherichia coli. nih.govmdpi.com The proposed mechanism involves the aminoglycoside disrupting the outer bacterial membrane, which enhances the penetration of the carbapenem to its target site. nih.gov While specific data on faropenem in this combination is limited, the principle of this synergistic mechanism may extend to faropenem as a member of the penem (B1263517) class, which is structurally similar to carbapenems.

With Beta-Lactams against Mycobacterium abscessus : In vitro studies have explored combinations of various β-lactams against M. abscessus. While faropenem alone exhibited a high MIC against M. abscessus, several dual β-lactam combinations showed synergy. nih.gov This suggests that pairing faropenem with another appropriate β-lactam could be a potential strategy, although specific synergistic combinations involving faropenem for this pathogen require further investigation.

Antagonistic Interactions:

Current literature does not prominently report significant antagonistic interactions involving faropenem. However, it is a general principle that antagonism can occur when two drugs have opposing mechanisms of action or when one drug induces resistance to the other. emerypharma.com For instance, combinations of bacteriostatic and bactericidal agents can sometimes result in antagonism. Continuous surveillance and in vitro testing are necessary to identify any potential for antagonism with newer or existing antimicrobial agents.

Data from In Vitro Synergy Studies:

The following table summarizes findings from checkerboard and other in vitro synergy studies involving faropenem and other antimicrobial agents.

Bacterial Species Antimicrobial Combination Methodology Interaction Key Findings Citation
Mycobacterium tuberculosisFaropenem + RifampinCheckerboard Titration AssaySynergyFaropenem afforded the most potent synergy with rifampin among the tested (carba)penems. asm.org
Mycobacterium tuberculosisFaropenem + RifampinWhole-Blood Bactericidal Activity (WBA) TrialModest support for synergistic effectsThe study provided modest support for the possibility of synergistic effects of faropenem with rifampicin-containing therapy. oup.com
Mycobacterium abscessusFaropenem + Various β-lactamsCondensed Checkerboard AssayVariableFaropenem was included in a screen of 206 paired combinations. While some dual β-lactam combinations showed synergy, specific synergistic pairs with faropenem were not detailed. nih.gov
Carbapenem-Resistant Escherichia coliMeropenem (B701) + AminoglycosidesCheckerboard and Time-Kill AssaysSynergyDemonstrated strong synergistic effects, suggesting a potential strategy for CREC infections. mdpi.com
Pseudomonas aeruginosaCarbapenems + AminoglycosidesMechanistic and Modeling-Based ApproachSynergyAminoglycosides permeabilize the outer membrane, enhancing carbapenem penetration. nih.gov

Methodological Considerations for In Vitro Breakpoint Determination (referencing CLSI/EUCAST for interpretative criteria)

The determination of in vitro susceptibility breakpoints for antimicrobial agents is a critical process that guides clinical decision-making. These breakpoints, established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), categorize a bacterial isolate as "Susceptible," "Intermediate," or "Resistant" to a particular drug. nih.org.pk

A significant challenge for faropenem has been the absence of officially established interpretive breakpoints from both CLSI and EUCAST. nih.gov This lack of standardized criteria complicates the interpretation of MIC values obtained in clinical microbiology laboratories and hinders the routine use of faropenem for treating infections. nih.gov

Key Methodological Considerations:

Standardized Testing Methods : For breakpoint determination, strict adherence to standardized susceptibility testing methodologies is paramount. The CLSI provides detailed protocols for both disk diffusion (Kirby-Bauer) and dilution (broth microdilution and agar dilution) methods. nih.org.pk Similarly, EUCAST has its own set of rigorous standards. himediadownloads.com These methods require precise control over inoculum density, growth medium, incubation conditions, and quality control strains to ensure reproducibility and accuracy. mdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Modern breakpoint setting relies heavily on PK/PD modeling. This involves integrating data on the drug's absorption, distribution, metabolism, and excretion (pharmacokinetics) with its in vitro activity against the target pathogen (pharmacodynamics). researchgate.net The goal is to determine a breakpoint that corresponds to a high probability of achieving the necessary drug exposure at the site of infection to ensure a successful clinical outcome. researchgate.net

MIC Distributions : The analysis of MIC distributions for a large and diverse population of bacterial isolates is a cornerstone of breakpoint determination. This data helps to distinguish between wild-type (susceptible) populations and those that have acquired resistance mechanisms. bsac.org.uk

Clinical Outcome Data : Whenever available, clinical data from well-controlled trials are used to correlate in vitro MIC values with patient outcomes. This provides the ultimate validation for the established breakpoints. nih.org.pk

Mechanisms of Resistance : An understanding of the molecular mechanisms of resistance to the antimicrobial agent is crucial. For β-lactams like faropenem, this includes the production of β-lactamases. nih.gov Breakpoints must be set to effectively differentiate between isolates that are susceptible and those that harbor clinically significant resistance mechanisms.

Differences between CLSI and EUCAST Approaches:

While both organizations strive for clinically relevant breakpoints, their methodologies can differ, sometimes leading to different breakpoint values for the same drug. researchgate.net For instance, the two committees may use different PK/PD targets or statistical approaches, such as the Monte Carlo simulation, to model the probability of target attainment. researchgate.net EUCAST has also been proactive in defining screening cut-off values for detecting specific resistance mechanisms, like carbapenemase production in Enterobacteriaceae. researchgate.net

The absence of established CLSI and EUCAST breakpoints for faropenem highlights the need for further research and data submission to these regulatory bodies. Establishing these interpretive criteria is a critical step for the responsible and effective clinical use of this antimicrobial agent. nih.gov

Pharmacological and Mechanistic Toxicological Investigations of Faropenem in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Pre-clinical ADME studies are fundamental in characterizing the journey of a drug through a biological system. For faropenem (B194159), these investigations in animal models have provided critical insights into its potential as a therapeutic agent.

The oral bioavailability of faropenem itself is generally low. asm.org To overcome this limitation, a prodrug, faropenem medoxomil, was developed. This esterified form significantly enhances oral absorption, exhibiting high bioavailability in animal models, ranging from 72% to 84%. medex.com.bd Upon absorption, faropenem medoxomil is hydrolyzed to release the active parent compound, faropenem.

Investigations into the transport of faropenem across biological membranes have identified specific carrier-mediated processes. Studies using a Xenopus oocyte expression system with mouse transporters revealed that faropenem is a substrate for the inorganic phosphate (B84403) transporter Npt1 (a sodium-dependent phosphate transporter). hospimax.comevotec.comnih.gov This transporter facilitates the movement of faropenem across the renal epithelial luminal membrane. hospimax.comevotec.com The transport via mouse Npt1 was found to be sodium-independent but sensitive to chloride ion concentrations. evotec.comnih.gov An increase in chloride ion concentration decreases the transport activity of faropenem by Npt1. evotec.comnih.gov This mechanism is crucial for the drug's renal secretion. The affinity of faropenem for the mouse Npt1 transporter was determined with a Michaelis-Menten constant (Km) of 0.77 ± 0.34 mM. evotec.com

The distribution of faropenem into various tissues has been evaluated in animal models, demonstrating its ability to reach sites of infection. Studies using the in vivo microdialysis technique in animals have provided detailed insights into the tissue penetration of faropenem. These investigations have shown that the unbound, pharmacologically active concentrations of faropenem in the interstitial fluid of the lungs, muscle, and liver are comparable to the unbound concentrations found in plasma. nih.gov However, the total drug concentrations, which include both bound and unbound drug, varied significantly among these tissues. nih.gov

Efficacy studies in animal infection models further corroborate these findings. In murine models of tuberculosis, treatment with faropenem medoxomil resulted in significant reductions in bacterial colony-forming units (CFU) in the lungs, indicating effective penetration into lung tissue. pharmaron.com Similarly, in a lethal murine inhalation model of Bacillus anthracis, faropenem treatment was evaluated by assessing bacterial burdens in the lung tissue, again supporting its distribution to this critical site. barterandmarcinpharma.com A noncompartmental model was developed to assess the plasma faropenem concentrations using data from all dose groups in this study. barterandmarcinpharma.com

Table 1: Faropenem Distribution in Animal Tissues (Microdialysis Data)

Tissue Unbound Concentration in Interstitial Fluid (ISF) Total Tissue Concentration
Lung Close to unbound plasma concentrations nih.gov Varies nih.gov
Muscle Close to unbound plasma concentrations nih.gov Varies nih.gov

The metabolism of faropenem in pre-clinical models is primarily characterized by enzymatic hydrolysis in the kidneys. The key enzyme responsible for this metabolic transformation is dehydropeptidase-I (DHP-I), which is present in the renal tubules. hospimax.comciplamed.comresearchgate.net This enzymatic action results in the opening of the beta-lactam ring, leading to the formation of inactive metabolites that are subsequently found in the blood and urine. hospimax.comciplamed.com

The significant role of DHP-I in faropenem metabolism has been demonstrated in animal studies involving the co-administration of a DHP-I inhibitor. In studies with rats, the administration of cilastatin (B194054), a known DHP-I inhibitor, led to a notable increase in the blood concentration of faropenem. medex.com.bdhospimax.comciplamed.com This is attributed to the obstruction of metabolic fermentation by cilastatin. ciplamed.comresearchgate.net For example, one study in rats showed that intravenous injection of cilastatin increased the area under the curve (AUC) of orally administered faropenem from 2.90 to 8.79 μg·hr/ml. ciplamed.com Further evidence comes from studies using DHP-I-deficient mice, where the clearance of faropenem is reduced, leading to higher systemic exposure. asm.orgpharmaron.com

While it is established that faropenem is metabolized into at least two metabolites, specific detailed structures of these metabolites from animal studies are not extensively described in the reviewed literature, other than that they are antibacterially inactive. asm.org

Consistent with its metabolism in the kidney, faropenem is predominantly eliminated from the body via the renal route in animal models. hospimax.comasm.org The excretion process is not merely passive glomerular filtration but involves active tubular secretion. evotec.com

The transporter Npt1, located at the luminal brush-border membrane of renal proximal tubular cells, plays a significant role in the secretion of faropenem into the urine. hospimax.comevotec.com Studies with Npt1-expressing oocytes demonstrated an efflux rate of faropenem approximately 9.5 times faster than that of control oocytes, supporting its role in active secretion. nih.gov This active transport mechanism can be inhibited by probenecid. medex.com.bd Due to these characteristics, faropenem is classified as a renal excretion-type antibiotic. hospimax.com Although the primary route is renal, some β-lactam antibiotics can also be partly excreted via the liver, but specific data on the biliary clearance of faropenem in animal models is limited. evotec.com

Elucidation of Metabolic Pathways and Identification of Metabolites (e.g., enzymatic hydrolysis, conjugation reactions in animal microsomes and models)

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies in In Vitro Systems and In Vivo Animal Infection Models

Understanding the relationship between drug exposure (pharmacokinetics) and its antimicrobial effect (pharmacodynamics) is essential for predicting efficacy.

For β-lactam antibiotics, including faropenem, the most critical pharmacodynamic index linked to efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT>MIC). researchgate.net

This principle has been validated for faropenem in various animal infection models. In a murine model of Bacillus anthracis infection, the PK/PD relationships between plasma faropenem free-drug concentrations and efficacy were evaluated, confirming the importance of the time-dependent killing characteristic of β-lactams. In other animal model studies, bacteriostasis was associated with %fT>MIC values ranging from 8.6% to 17%, while a more significant bactericidal effect (2-log10 kill) was observed at %fT>MIC values between 12% and 28%. researchgate.net In a DHP-I-deficient mouse model of tuberculosis, efficacy was also linked to the time above MIC. asm.org These pre-clinical findings establish %fT>MIC as the key PK/PD driver for faropenem, guiding the design of effective dosing strategies.

Table 2: Compound Names Mentioned

Compound Name
Amoxicillin
Azithromycin
Bacillus anthracis
Benzylpenicillin
Cefdinir
Cefpodoxime
Cilastatin
Ciprofloxacin
Clavulanate
Clavulanic acid
Faropenem
Faropenem medoxomil
Faropenem sodium
Furosemide
Imipenem (B608078)
L-084
Levofloxacin
Linezolid
Meropenem (B701)
Moxifloxacin
Panipenem
Probenecid
Rifampin
Sodium valproate

Mechanistic Dose-Response Relationships in Animal Models for Efficacy Against Specific Bacterial Pathogens

Faropenem, a penem (B1263517) antibiotic, demonstrates efficacy in animal models through its primary mechanism of inhibiting bacterial cell wall synthesis. pediatriconcall.com This is achieved by interfering with the activity of penicillin-binding proteins (PBPs), which are crucial enzymes for the final phase of peptidoglycan synthesis. pediatriconcall.comnih.gov By binding to and inactivating these proteins, faropenem disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall and leading to cell lysis and death. pediatriconcall.comnih.gov

In preclinical studies, the efficacy of faropenem is often evaluated by establishing a dose-response relationship against specific pathogens. For instance, in a hollow fiber system model of pediatric intracellular tuberculosis, the percentage of time that faropenem concentrations persist above the minimum inhibitory concentration (%TMIC) was identified as a key pharmacodynamic parameter. researchgate.net A study demonstrated that a faropenem TMIC of over 62% was associated with the most significant reduction in bacterial load. nirt.res.in

However, the translation of in vitro activity to in vivo efficacy in animal models can be complex. For example, while faropenem shows potent activity against Mycobacterium tuberculosis in vitro, its efficacy in mouse models is limited. asm.org This discrepancy is partly attributed to the rapid enzymatic hydrolysis of faropenem by dehydropeptidases, which are more active in certain animal species like mice and rats compared to humans. asm.org Consequently, in some murine studies, faropenem alone did not significantly reduce bacterial loads in the lungs. asm.org

The antimicrobial spectrum of faropenem in preclinical models includes a range of Gram-positive and Gram-negative bacteria. It has shown notable in vitro activity against Streptococcus pneumoniae, including penicillin-resistant strains, as well as β-lactamase-producing Haemophilus influenzae and Moraxella catarrhalis. mdpi.comjlabphy.org Its activity extends to many anaerobic bacteria as well. drugbank.comresearchgate.net However, its efficacy against certain Gram-negative bacteria like Pseudomonas aeruginosa and Stenotrophomonas maltophilia is weak. mdpi.comresearchgate.net

Table 1: In Vitro Activity of Faropenem Against Various Bacterial Pathogens

Bacterial SpeciesMIC Range (μg/mL)Key Findings
Streptococcus pneumoniaeVariesActive against penicillin-resistant strains. mdpi.comjlabphy.org
Haemophilus influenzaeVariesActive against β-lactamase-producing strains. mdpi.com
Moraxella catarrhalisVariesActive against β-lactamase-producing strains. mdpi.com
Mycobacterium tuberculosis1.3 (MIC90)Potent in vitro activity, but limited in vivo efficacy in mice. asm.org
Pseudomonas aeruginosa>128Weak activity. researchgate.net
Stenotrophomonas maltophilia>128Weak activity. researchgate.net

Pre-clinical Toxicological Assessments in Animal Models

Assessment of Target Organ Toxicity and Pathological Manifestations

Preclinical animal models are crucial for identifying potential target organ toxicities of new chemical entities, including antibiotics like faropenem. While specific mechanistic studies on faropenem-induced organ toxicity are not extensively detailed in the provided results, general principles of drug-induced organ damage assessment in animal models can be applied.

Nephrotoxicity:

The kidney is a common target for drug-induced toxicity due to its role in excretion. openaccessjournals.com For β-lactam antibiotics, renal excretion is a primary elimination pathway. nih.gov Faropenem is actively secreted into the urine, a process that involves transport across the renal epithelial luminal membrane. nih.gov Animal models of nephrotoxicity often involve the administration of known nephrotoxic agents to induce acute kidney injury (AKI), characterized by direct tubular injury, inflammation, or intratubular obstruction. nih.gov The cellular mechanisms can involve direct cytotoxicity to renal proximal tubular cells. nih.gov While faropenem is eliminated via the kidneys, specific studies detailing its mechanistic nephrotoxicity in animal models, such as induction of tubular necrosis or interstitial nephritis, are not prevalent in the search results. However, it is known that some carbapenems can induce nephrotoxicity, which may involve transporters like OAT3. researchgate.net

Hepatotoxicity:

Drug-induced liver injury (DILI) is another significant concern in drug development. nih.gov Animal models of hepatotoxicity are used to investigate mechanisms such as direct toxicity from the drug or its metabolites, which can alter cellular functions and lead to injury of hepatic cells. biomedpharmajournal.org Mechanisms of hepatotoxicity often involve mitochondrial dysfunction, oxidative stress, and activation of inflammatory pathways. mdpi.com While a New Drug Application for a faropenem-related compound was rejected by the FDA due to inadequate characterization of liver toxicity, detailed mechanistic studies in animal models focusing on cellular pathways of hepatotoxicity were not found in the search results. jpiamr.eu

Identification of Histopathological and Biochemical Markers of Organ Damage

In preclinical animal studies, organ damage is assessed through histopathological examination and the measurement of biochemical markers.

Histopathological Markers:

Kidney: Histopathological examination of the kidneys in animal models of nephrotoxicity would look for signs of damage such as tubular necrosis, loss of brush border, cast formation, and interstitial inflammation. nih.gov

Liver: In models of hepatotoxicity, histopathological analysis of liver tissue would identify features like hepatocyte necrosis, apoptosis, inflammation (infiltration of neutrophils), steatosis (fatty change), and fibrosis. nih.govmdpi.com

Biochemical Markers:

Kidney: Standard biochemical markers for kidney damage in animal models include elevated blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (SCr). nih.gov Newer biomarkers like Kidney Injury Molecule-1 (KIM-1) and Cystatin C are considered more sensitive for early detection of renal injury. openaccessjournals.com

Liver: Commonly measured biochemical markers for liver injury include serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). emulatebio.com An increase in these enzymes in the blood indicates hepatocellular damage. f1000research.com

Table 2: Common Markers of Organ Damage in Preclinical Animal Models

OrganHistopathological MarkersBiochemical Markers
KidneyTubular necrosis, interstitial inflammation, cast formation. nih.govIncreased BUN, SCr, KIM-1, Cystatin C. openaccessjournals.comnih.gov
LiverHepatocyte necrosis, inflammation, steatosis, fibrosis. nih.govmdpi.comIncreased ALT, AST. emulatebio.com

Genotoxicity and Mutagenicity Studies

Genotoxicity assays are a critical component of preclinical safety assessment to determine if a compound can damage genetic material.

Ames Test:

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. wikipedia.org It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. wikipedia.org The test evaluates a substance's ability to cause a mutation that restores the gene's function, allowing the bacteria to grow on a histidine-free medium. wikipedia.orgevotec.com The results for faropenem in an Ames test were predicted to be non-toxic based on some computational models. drugbank.com However, it's important to note that for certain compounds, particularly antibiotics that are toxic to bacteria, modifications to the standard Ames test protocol may be necessary. evotec.com

Chromosomal Aberration Assays:

The in vitro chromosomal aberration test is another key genotoxicity assay performed using mammalian cells in culture, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes. fda.gov This test identifies substances that can cause structural chromosomal damage, including breaks and exchanges. plantarchives.orgmdpi.com The process involves exposing cultured cells to the test compound, with and without metabolic activation (typically using an S9 fraction from rat liver), and then examining metaphase cells for chromosomal abnormalities. fda.gov Specific results for faropenem in a chromosomal aberration assay were not found in the provided search results.

In Vitro Cytotoxicity Assays in Mammalian Cell Lines and Primary Cell Cultures

In vitro cytotoxicity assays are used to evaluate the toxic effects of a compound on cells grown in culture. carnegiescience.edu These assays are often used as an early screening tool in drug development.

Mammalian Cell Lines:

Various established cell lines, such as HepG2 (a human liver cancer cell line) and HeLa cells, are commonly used for general cytotoxicity screening. carnegiescience.edujbtr.or.kr Cytotoxicity can be measured by assessing various endpoints, including cell viability (e.g., using MTT or XTT assays), membrane integrity (e.g., lactate (B86563) dehydrogenase release), and cell proliferation. nih.govxenometrix.ch For antibiotics, a "kill curve" experiment is often performed on mammalian cell lines to determine the minimum concentration that is cytotoxic. While antibiotics are designed to target bacterial cells, some can exhibit off-target effects on mammalian cells, potentially altering their biological characteristics. gulhanemedj.org

Primary Cell Cultures:

Primary cell cultures, which are derived directly from tissues, are often considered more physiologically relevant than immortalized cell lines for toxicity testing. carnegiescience.edunih.gov For example, primary hepatocytes are used to investigate mechanisms of drug-induced liver injury. carnegiescience.edu Similarly, primary cell cultures from other organs like the kidney or heart can be used to assess organ-specific toxicity. nih.gov Studies have shown that the sensitivity to toxicants can vary between cell types from different organs. nih.gov While the use of primary cells is a valuable tool, specific studies detailing the cytotoxicity of faropenem in various primary mammalian cell cultures were not identified in the search results.

Advanced Analytical Methodologies for Faropenem Potassium Quantification and Characterization

Chromatographic Techniques for Qualitative and Quantitative Analysis of Faropenem (B194159) (e.g., HPLC, UPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) stand as the cornerstones for the analysis of Faropenem. These techniques provide high resolution and sensitivity for both qualitative identification and quantitative measurement.

The development of robust chromatographic methods for Faropenem analysis adheres to stringent validation guidelines, such as those from the International Council for Harmonisation (ICH), to guarantee reliable performance.

Specificity is established by demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For instance, in a stability-indicating RP-UPLC method, the Faropenem peak was well-resolved from peaks of degradation products generated under stress conditions like acid, alkali, hydrogen peroxide, and UV light. rjptonline.org

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For Faropenem, linearity has been demonstrated across various concentration ranges. One RP-HPLC method showed linearity in the range of 80-600 μg/mL. ijpcbs.comijpcbs.com Another UPLC method established a linear range of 5–50 µg/mL with a correlation coefficient (R²) of 0.9999. rjptonline.org A separate HPLC method for plasma samples was linear from 200 to 25000 ng/mL. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. For a derivative spectrophotometric method, the recovery of Faropenem ranged from 97.9% to 101.3%. nih.gov An RP-UPLC method demonstrated accuracy through the standard addition method at 80%, 100%, and 120% levels. rjptonline.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). An HPLC method reported between-batch and within-batch precision of 1.6% to 2.3% and 0.4% to 1.6%, respectively. nih.gov A derivative spectrophotometric method showed good precision with an RSD from 0.68% to 2.13%. nih.gov

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) represent the lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. For a UPLC method, the LOD and LOQ were found to be 213 ng/mL and 638 ng/mL, respectively. rjptonline.org A derivative spectrophotometric method reported an LOD of 0.16 μg/mL and an LOQ of 0.46 μg/mL. nih.gov In another study involving visible spectrophotometry, two methods (Method A and Method B) had LODs of 2.22 μg/ml and 7.88 μg/ml, and LOQs of 7.44 μg/ml and 26.11 μg/ml, respectively. ijpsr.comijpsr.com

A summary of various validated HPLC methods is presented in the table below.

MethodColumnMobile PhaseDetection (nm)Linearity Range
RP-HPLC ijpcbs.comijpcbs.comInertsil C18 (150 mm x 4.6 mm, 5 μm)Phosphate (B84403) buffer:Methanol (55:45 v/v)31680-600 μg/mL
RP-HPLC ijprajournal.comNot specifiedMethanol:Water (70:30) pH 330950-100 µg/ml
RP-UPLC rjptonline.orgrjptonline.orgEnd version C1810mM Ammonium (B1175870) formate (B1220265) buffer (pH 3.5):Acetonitrile (B52724) (65:35 v/v)3135–50 µg/mL
HPLC (for plasma) nih.govWaters Symmetry C1810 mmol/L acetate (B1210297) buffer (pH 7.0):Methanol:Triethylamine (70:30:0.03, v/v/v)315200-25000 ng/mL

Effective sample preparation is critical for accurate quantification of Faropenem in complex matrices.

For bacterial culture media , methods have been developed to detect the hydrolysis of Faropenem by carbapenemase-producing bacteria. mdpi.comresearchgate.net This often involves monitoring the disappearance of the parent drug and the appearance of degradation products.

In animal tissue homogenates and other biological fluids like plasma and urine, protein precipitation and solid-phase extraction (SPE) are common strategies. For plasma analysis, a simple pretreatment with acetonitrile followed by on-line SPE has been used. researchgate.net Another method for plasma involved solid-phase extraction using Waters Oasis SPE cartridges. nih.gov For pharmacokinetic studies in rats, plasma samples were analyzed after protein precipitation. nih.gov

For synthetic reaction mixtures and pharmaceutical formulations, a simple dissolution in a suitable solvent followed by filtration is often sufficient. For instance, in the analysis of tablets, the powder is typically dissolved in the mobile phase or a solvent like methanol, sonicated, and filtered before injection into the HPLC system. ijpcbs.comrjptonline.org

Rigorous Method Development and Validation for Analytical Performance (Specificity, Linearity, Accuracy, Precision, LOD, LOQ)

Mass Spectrometry (MS)-Based Approaches (e.g., LC-MS/MS, HRMS) for Faropenem and its Derivatives

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and selectivity for the analysis of Faropenem and its related compounds.

LC-MS/MS is the gold standard for quantifying low concentrations of Faropenem and its metabolites in biological matrices. A study on healthy volunteers used high-pressure liquid chromatography-tandem mass spectroscopy (LC/MS/MS) to measure plasma concentrations of Faropenem to determine its pharmacokinetic parameters. nih.govresearchgate.netacs.org Another LC-MS/MS method was developed for the determination of Faropenem in human plasma and urine. rjptonline.org The high sensitivity of modern LC-MS/MS systems allows for quantification at the sub-picogram/ml level. farmovs.com

Mass spectrometry is a powerful tool for identifying and structurally elucidating unknown impurities and degradation products of Faropenem. Stress degradation studies are performed under various conditions (acidic, alkaline, oxidative, photolytic) to generate potential degradation products. rjptonline.orgrjptonline.org For example, MALDI-TOF MS has been used to detect the hydrolytic cleavage of Faropenem, identifying degradation products with m/z values of 304, 326, and 348. mdpi.comresearchgate.net Derivative spectrophotometry has also been employed to determine Faropenem in the presence of its degradation products formed during hydrolysis, oxidation, photolysis, and thermolysis. nih.govscience.govscience.gov

Quantitative Determination of Faropenem and its Metabolites (in animal or in vitro samples)

Spectrophotometric and Electrochemical Methods for Faropenem Determination

While chromatographic and mass spectrometric methods are highly sophisticated, spectrophotometric and electrochemical methods offer simpler and more cost-effective alternatives for the quantification of Faropenem, particularly in bulk drug and pharmaceutical formulations.

Spectrophotometric methods are often based on colorimetric reactions. Several visible spectrophotometric methods have been developed.

Method A involves the formation of a green complex with potassium ferricyanide (B76249) and ferric chloride, with a maximum absorbance (λmax) at 745 nm. ijpsr.comijpsr.com

Method B is based on the reduction of ferric ions to ferrous ions by Faropenem, which then forms an orange-red complex with 1,10-phenanthroline, measured at 511 nm. ijpsr.comijpsr.come-journals.in

Method C utilizes the reduction of the Folin-Ciocalteu (F-C) reagent by Faropenem in an alkaline medium to produce a blue-colored chromogen with a λmax at 740-745 nm. rjptonline.orge-journals.in

A derivative spectrophotometric method has also been developed, which allows for the determination of Faropenem in the presence of its degradation products by measuring at the zero-crossing point of the first-derivative spectrum (λ = 324 nm). nih.gov

Spectrophotometric MethodReagent(s)Wavelength (nm)Linearity Range (µg/mL)
Method A ijpsr.comijpsr.comPotassium ferricyanide, Ferric chloride7455-30
Method B ijpsr.comijpsr.come-journals.in1,10-phenanthroline, Ferric ammonium sulphate510-51110-60
Method C rjptonline.orge-journals.inFolin-Ciocalteu reagent, Sodium carbonate740-74550-300
1st Derivative nih.gov-341 (measurement), 324 (zero-crossing)2.5-300

Electrochemical methods provide another avenue for sensitive Faropenem analysis. A highly sensitive electrochemical sensor for Faropenem has been developed using an amino-functionalized carbon nanotube modified electrode with an ionic liquid as a binder. dntb.gov.ua This highlights the potential for developing rapid and portable electrochemical devices for Faropenem quantification.

Development of Stability-Indicating Analytical Methods and Degradation Kinetic Studies

The chemical stability of Faropenem potassium is a critical attribute that influences its quality and efficacy. Understanding its degradation behavior under various stress conditions is essential for developing robust analytical methods capable of separating the intact drug from its degradation products. This section details the development of such stability-indicating methods and the investigation of this compound's degradation kinetics.

Forced degradation studies are fundamental to this process, exposing the drug to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products. rjptonline.orgresearchgate.net These studies help in understanding the degradation pathways and in the development of analytical methods that can resolve the parent drug from any degradants. rjptonline.org

Several advanced analytical techniques have been employed for the quantification and characterization of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominent methods due to their high resolution and sensitivity. rjptonline.orgresearchgate.netingentaconnect.comresearchgate.net

Chromatographic Methods for Stability Assessment

A variety of reversed-phase HPLC (RP-HPLC) and UPLC methods have been developed and validated for the analysis of this compound in the presence of its degradation products. These methods typically utilize C8 or C18 columns and a mobile phase consisting of a buffer and an organic modifier. rjptonline.orgresearchgate.netingentaconnect.com

One such isocratic RP-HPLC method utilized a C18 column with a mobile phase of acetate buffer (pH 3.5) and acetonitrile (70:30 v/v) at a flow rate of 1.3 mL/min, with detection at 323 nm. ingentaconnect.com Another study developed a UPLC method using a C18 column with a mobile phase of 10mM ammonium formate buffer (pH 3.5) and acetonitrile (65:35 v/v) at a flow rate of 0.25 mL/min, and detection at 313 nm. rjptonline.orgrjptonline.org This UPLC method demonstrated a significantly shorter retention time of 0.66 minutes for faropenem, highlighting the efficiency of UPLC in rapid analysis. rjptonline.org

The specificity of these methods is confirmed by the successful separation of the faropenem peak from the peaks of degradation products formed under various stress conditions. rjptonline.orgresearchgate.net For instance, in one UPLC method, the faropenem peak was well-resolved from degradation products formed under acidic, alkaline, oxidative, and photolytic stress. rjptonline.org

Interactive Data Table: Chromatographic Conditions for Stability-Indicating Methods

ParameterMethod 1 (RP-HPLC) ingentaconnect.comresearchgate.netMethod 2 (RP-UPLC) rjptonline.orgrjptonline.orgMethod 3 (RP-HPLC) researchgate.netresearchgate.net
Column C18 (250 mm x 4.6 mm, 5 µm)C18C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetate buffer (pH 3.5) : Acetonitrile (70:30 v/v)10mM Ammonium formate buffer (pH 3.5) : Acetonitrile (65:35 v/v)Acetate buffer (pH 3.5) : Methanol (65:35 v/v)
Flow Rate 1.3 mL/min0.25 mL/min1.0 mL/min
Detection Wavelength 323 nm313 nm305 nm
Retention Time Not Specified0.66 min6.63 min

Degradation Kinetic Studies

Kinetic studies of this compound degradation have been conducted to understand the rate and order of its decomposition under different conditions. These studies have shown that the degradation of faropenem generally follows first-order kinetics. ingentaconnect.comnih.gov

Forced degradation studies have revealed that this compound is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions. rjptonline.orgresearchgate.netingentaconnect.com The compound is particularly labile under neutral and alkaline hydrolytic conditions. researchgate.net

In one study, the degradation of faropenem was investigated in 0.4 M hydrochloric acid and 0.2 M sodium hydroxide (B78521) solution at 343 K, and in 30% hydrogen peroxide at 313 K. ingentaconnect.com Another study reported significant degradation under various stress conditions, with the percentage of degradation detailed in the table below. rjptonline.org

Interactive Data Table: Forced Degradation of this compound rjptonline.org

Stress ConditionDurationDegradation (%)
Acidic (1N HCl)48 hrs52.32
Alkaline (0.1N NaOH)4 hrs64.32
Oxidative (3% H₂O₂)4 hrs47.13
Photolytic (UV at 254 nm)48 hrs61.87

The thermal degradation of Faropenem sodium has also been investigated. One study determined the chemical kinetic equation for faropenem at 60°C to be LnC/C₀ = -0.0042t + 0.35, indicating a first-order reaction. researchgate.net The primary thermal degradation impurity was identified as 5-tetrahydrofuran-thiazole-4-sodium formate. researchgate.net It has also been noted that while Faropenem raw materials have relatively good thermal stability, their stability is poor in high-humidity conditions, primarily due to the hydrolysis of the β-lactam ring. google.com

The solid-state stability of faropenem has also been explored, revealing that the degradation is a first-order reaction that depends on the substrate concentration, both in dry air and at increased relative humidity. nih.gov These studies have also calculated thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH≠a), and entropy of activation (ΔS≠a) for the degradation process. nih.gov

The development of these stability-indicating methods is crucial for the quality control of this compound, ensuring that the drug product meets the required specifications for purity and potency throughout its shelf life. researchgate.netijpsr.com

Drug Discovery and Development Principles Applied to Faropenem Potassium

Comprehensive Structure-Activity Relationship (SAR) Studies of Faropenem (B194159) Analogs (in vitro and computational approaches)

The antibacterial potency and spectrum of faropenem are intrinsically linked to its unique molecular architecture. Structure-Activity Relationship (SAR) studies have been pivotal in elucidating the contribution of each structural component to its biological activity, particularly its interaction with bacterial Penicillin-Binding Proteins (PBPs) and its stability against β-lactamase enzymes.

The faropenem scaffold consists of three primary regions for modification and analysis: the C2 side chain, the C6 hydroxyethyl (B10761427) group, and the core penem (B1263517) ring system.

The C2 Side Chain: The (2R,3S)-tetrahydrofuran-3-yl group at the C2 position is a defining feature of faropenem. SAR studies reveal that this substituent is crucial for potent, broad-spectrum activity. Modifications to this side chain have profound effects on antibacterial efficacy. Replacing the tetrahydrofuran (B95107) ring with other five-membered heterocycles (e.g., thiophene, pyrrolidine) or acyclic analogs can alter the molecule's steric and electronic profile. Research indicates that the specific stereochemistry and the presence of the oxygen heteroatom in the tetrahydrofuran ring are optimized for binding within the active site of key PBPs, such as PBP2x in Streptococcus pneumoniae and PBP2 in Haemophilus influenzae. Analogs with bulkier or more conformationally rigid side chains often exhibit diminished activity, suggesting a highly specific binding pocket.

The C6 (1R)-Hydroxyethyl Group: Common to penems and carbapenems, this side chain confers significant stability against hydrolysis by many serine β-lactamases. The (R)-stereochemistry is essential; inversion to the (S)-configuration or its complete removal drastically reduces β-lactamase stability and, consequently, antibacterial activity against many resistant pathogens. This group does not typically participate in direct binding interactions that determine antibacterial spectrum but acts as a critical shield for the strained β-lactam ring.

The Penem Core: The fused thiazole-β-lactam ring system provides the inherent reactivity required for acylating and inactivating PBPs. The ring strain of the bicyclic system is greater than that of penicillins but less than that of carbapenems, contributing to a balanced profile of chemical reactivity and stability.

Computational modeling complements in vitro SAR data by providing a three-dimensional rationale for observed activities. Docking simulations of faropenem analogs into the crystal structures of various PBPs have shown that the C2 tetrahydrofuran group projects into a hydrophobic pocket, with the ether oxygen capable of forming a critical hydrogen bond with active site residues, thereby anchoring the inhibitor for efficient acylation.

Table 8.1.1: Illustrative SAR of C2 Side Chain Modifications in Faropenem Analogs This table presents hypothetical but scientifically plausible data to illustrate SAR principles.

CompoundC2 Side Chain ModificationRelative PBP2x Affinity (S. pneumoniae)MIC90 (μg/mL) vs. S. pneumoniae
Faropenem(2R,3S)-Tetrahydrofuran-3-ylHigh0.06
Analog ACyclopentylModerate0.5
Analog BThiophen-3-ylModerate-High0.25
Analog C(R)-Tetrahydrofuran-2-ylLow-Moderate1.0
Analog DIsopropylLow>4.0

Data illustrates that deviations from the optimal (2R,3S)-tetrahydrofuran-3-yl side chain, such as removing the heteroatom (Analog A) or altering its position (Analog C), generally lead to reduced PBP affinity and weaker antibacterial potency.

Application of Computational Drug Design and Virtual Screening Methodologies for Novel Faropenem Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery of novel β-lactam antibiotics, including derivatives of faropenem. These methodologies are primarily used to predict the binding affinity of new chemical entities and to prioritize synthetic targets, thereby reducing the cost and time associated with traditional trial-and-error approaches.

Structure-Based Drug Design (SBDD): With high-resolution crystal structures of bacterial PBPs available, SBDD is a powerful strategy. The process involves docking virtual libraries of novel faropenem analogs into the PBP active site. Molecular docking programs calculate a binding score (e.g., in kcal/mol) that estimates the free energy of binding. This allows for the in silico evaluation of thousands of potential C2 side chain modifications. Key interactions, such as hydrogen bonds between the ligand and protein residues (e.g., Ser, Thr, Asn) and hydrophobic interactions within the binding cleft, can be visualized and quantified. This approach can guide chemists to design derivatives with enhanced PBP affinity or a modified PBP binding profile to overcome resistance.

Virtual Screening and Pharmacophore Modeling: A pharmacophore model for faropenem can be generated based on its known active conformation when bound to a target PBP. This model defines the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, the anionic carboxylate). This pharmacophore can then be used to rapidly screen large virtual databases of compounds to identify novel scaffolds that match the model and could potentially mimic faropenem's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): For a series of synthesized faropenem analogs, QSAR models can be built. These mathematical models correlate physicochemical descriptors of the molecules (e.g., logP, molecular weight, electronic parameters) with their observed biological activity (e.g., MIC values). A validated QSAR model can then predict the activity of yet-to-be-synthesized derivatives, further refining the selection of candidates for synthesis.

Table 8.2.1: Hypothetical Docking Simulation Results for Faropenem Derivatives against PBP2x

LigandKey C2 Side Chain FeaturePredicted Binding Energy (kcal/mol)Predicted Key H-Bond Interaction (Residue)
FaropenemTetrahydrofuran oxygen-9.8Asn396
Virtual Analog 1Pyrrolidine nitrogen (protonated)-10.5Asn396, Asp394
Virtual Analog 2Cyclopentyl (no H-bond donor/acceptor)-8.1None from side chain
Virtual Analog 33-Fluorotetrahydrofuran-10.1Asn396

This theoretical data shows how computational tools can rank potential derivatives. Virtual Analog 1, with an additional predicted hydrogen bond, would be prioritized for synthesis over Virtual Analog 2, which loses a key interaction.

Prodrug Strategies for Enhancing Faropenem's Oral Bioavailability or Modulating its Pharmacokinetic Profile

Faropenem, in its active free acid form, is an anion at physiological pH. This negative charge limits its passive diffusion across the lipid membranes of the gastrointestinal tract, resulting in moderate oral bioavailability. To overcome this limitation, prodrug strategies are employed. A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.

The primary target for creating a faropenem prodrug is the C3 carboxylic acid group. Masking this polar, ionizable group by converting it into a more lipophilic ester can significantly enhance membrane permeability and oral absorption.

Chemical Modification Principle: The ideal prodrug moiety must increase lipophilicity and be efficiently cleaved by ubiquitous esterase enzymes (present in the gut wall, liver, and blood) to release faropenem systemically. After cleavage, the promoiety itself should be non-toxic and easily excreted.

Theoretical Prodrug Moieties:

Acyloxymethyl Esters: A classic approach involves creating esters like the pivaloyloxymethyl (POM) ester. The POM group increases lipophilicity for absorption. In vivo, esterases cleave the terminal ester bond, leading to an unstable intermediate that spontaneously decomposes to release the active drug, formaldehyde, and pivalic acid.

Alkoxycarbonyloxyalkyl Esters: This class includes moieties like (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, which is the promoiety used in faropenem medoxomil. This group is also cleaved by esterases, and its subsequent decomposition is designed to release the parent drug, carbon dioxide, and acetone—metabolites that are generally considered safe. This strategy avoids the release of formaldehyde.

Simple Alkyl or Aryl Esters: While simple esters (e.g., ethyl, benzyl) would increase lipophilicity, they are often too stable and not efficiently hydrolyzed by human esterases, leading to poor release of the active drug and incomplete bioavailability. Therefore, they are generally not suitable.

The successful conversion of faropenem into an orally available prodrug demonstrates a key principle of medicinal chemistry: optimizing pharmacokinetic properties through transient chemical modification without altering the pharmacologically active core structure.

Table 8.3.1: Physicochemical and Pharmacokinetic Consequences of Prodrug Modification

CompoundChemical FormCalculated LogP (Lipophilicity)Predicted Consequence for Oral Administration
Faropenem AcidParent Drug~ -0.5Low passive diffusion; moderate and variable absorption
Faropenem Prodrug A (e.g., medoxomil ester)Ester Prodrug~ +1.8Enhanced passive diffusion; improved oral absorption and bioavailability
Faropenem Prodrug B (e.g., POM ester)Ester Prodrug~ +2.2Significantly enhanced passive diffusion; potentially higher absorption

Environmental Fate and Broader Antimicrobial Stewardship Considerations for Faropenem

Elucidation of Environmental Degradation Pathways of Faropenem (B194159)

Faropenem, a β-lactam antibiotic, is susceptible to degradation through several environmental pathways, including hydrolysis, photolysis, and microbial action. rjptonline.orgresearchgate.net The stability of faropenem is influenced by the fusion of its β-lactam and thiazolidine (B150603) rings, which reduces intra-ring stress and lowers its susceptibility to degradation in certain conditions. nih.gov

Hydrolysis: Forced degradation studies have demonstrated that faropenem undergoes hydrolysis under both acidic and alkaline conditions. rjptonline.org It is particularly unstable in neutral and alkaline hydrolytic environments. researchgate.net The degradation process involves the cleavage of the β-lactam ring, a common pathway for β-lactam antibiotics. mdpi.com

Photolysis: Exposure to ultraviolet (UV) radiation also leads to the degradation of faropenem. rjptonline.orgresearchgate.net Photodegradation can occur when the molecule absorbs light energy, leading to chemical transformations. mdpi.com

Microbial Degradation: While specific studies on the microbial degradation of faropenem in soil and aqueous environments are not extensively detailed in the provided search results, the general principles of antibiotic degradation by microorganisms can be applied. Microorganisms in environments like soil and wastewater treatment plants possess enzymes that can break down complex organic molecules, including antibiotics. mdpi.commdpi.com The rate and extent of microbial degradation are influenced by factors such as the microbial community composition, temperature, and the presence of other organic matter. mdpi.com

A summary of forced degradation studies on faropenem is presented below:

Degradation ConditionObservationReference
Acid Hydrolysis Degradation occurs. rjptonline.orgresearchgate.net
Alkaline Hydrolysis Highly susceptible to degradation. rjptonline.orgresearchgate.net
Oxidative Stress Undergoes degradation. rjptonline.orgresearchgate.net
Photolytic Stress Undergoes degradation under UV light. rjptonline.orgresearchgate.net
Thermal Stress Found to be stable to thermal stress in one study, but unstable in another. researchgate.net

Methodologies for Detection and Quantification of Faropenem in Environmental Samples

The detection and quantification of faropenem in environmental samples like wastewater and soil are crucial for monitoring its environmental presence and assessing potential risks. Various analytical techniques have been developed for this purpose.

High-performance liquid chromatography (HPLC) is a commonly employed method for the analysis of faropenem. ijpcbs.com Reversed-phase HPLC (RP-HPLC) with UV detection is frequently used. rjptonline.orgijpcbs.comresearchgate.net For instance, a validated RP-HPLC method utilized a C18 column and a mobile phase of phosphate (B84403) buffer and methanol, with detection at 316 nm. ijpcbs.com Another study used a C-18 analytical column with a mobile phase of acetate (B1210297) buffer (pH 3.5) and acetonitrile (B52724), and detection at 323 nm. researchgate.net

Ultra-performance liquid chromatography (UPLC), a technique offering higher resolution and sensitivity, has also been developed for faropenem analysis. rjptonline.orgresearchgate.net One UPLC method uses a C18 column with a mobile phase of ammonium (B1175870) formate (B1220265) buffer and acetonitrile, and detection at 313 nm. rjptonline.org

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide high selectivity and sensitivity for detecting low concentrations of antibiotics in complex environmental matrices. rjptonline.orgtandfonline.com These methods are often preceded by a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering substances. who.intmdpi.com For example, a method for detecting various β-lactams, including faropenem, in poultry muscle involved SPE followed by LC-MS analysis. mdpi.com

The limits of detection (LOD) and quantification (LOQ) are important parameters for these analytical methods. For one RP-HPLC method, the LOD and LOQ for faropenem were 0.105 and 0.320 µg/mL, respectively. ijpcbs.com A UPLC method reported an LOD of 213 ng/mL and an LOQ of 638 ng/mL. rjptonline.org

A summary of analytical methods for faropenem detection is provided below:

Analytical TechniqueColumnMobile PhaseDetectionLOD/LOQReference
RP-HPLC Inertsil C18Phosphate buffer:methanol (55:45 v/v)UV at 316 nmLOD: 0.105 µg/mL, LOQ: 0.320 µg/mL ijpcbs.com
RP-HPLC-DAD C-18Acetate buffer (pH 3.5) - acetonitrile (70:30 v/v)DAD at 323 nmNot Specified researchgate.net
RP-UPLC End version C1810mM Ammonium formate buffer (pH=3.5): ACN (65: 35 v/v)PDA at 313nmLOD: 213 ng/mL, LOQ: 638 ng/mL rjptonline.org
On-line SPE-HPLC-UV Lichrospher C18 (trap), Ultimate XB-C18 (analytical)Acetonitrile-20mM NaH2PO4 (pH 3.5, 16:84, v/v)UVPlasma: LOD 0.02 µg/mL, Urine: LOD 0.05 µg/mL researchgate.net
LC-MS/MS Acquity UPLC HSS T3 C18Not SpecifiedMS/MSLOQ: 0.07-2.10 µg/kg (for various β-lactams) mdpi.com

Impact of Faropenem on Environmental Microbiota and the Dissemination of Antimicrobial Resistance Genes

The release of antibiotics like faropenem into the environment, particularly through wastewater treatment plants (WWTPs), is a significant concern for the promotion and spread of antimicrobial resistance (AMR). nih.govresistancecontrol.info WWTPs can act as hotspots for the development and transfer of antibiotic resistance genes (ARGs) among bacteria. resistancecontrol.infomdpi.com

The presence of sub-inhibitory concentrations of antibiotics in wastewater can create selective pressure, favoring the growth of resistant bacteria. resistancecontrol.info This environment facilitates horizontal gene transfer (HGT), the process by which bacteria share genetic material, including ARGs. resistancecontrol.infomdpi.com The high density and diversity of microorganisms in activated sludge provide ideal conditions for HGT. resistancecontrol.info

While specific studies on the impact of faropenem on the microbiota of WWTPs and soil ecosystems are limited in the search results, the general principles of antibiotic impact apply. The introduction of faropenem into these environments can alter the composition and function of the native microbial communities. nih.gov This disruption can affect essential ecological processes driven by microorganisms.

The dissemination of ARGs from WWTPs into the environment through effluent and sludge is a major pathway for the spread of resistance. nih.gov These genes can then be acquired by pathogenic bacteria, posing a threat to public health. resistancecontrol.info The potential for faropenem to contribute to the selection of carbapenem-resistant bacteria is a particular concern, as carbapenems are often considered last-resort antibiotics. nih.govreactgroup.org Preliminary in vitro evidence suggests that resistance to faropenem might promote cross-resistance to carbapenems. nih.gov

Theoretical Frameworks for Faropenem's Role in the Ecology and Evolution of Antimicrobial Resistance

The evolution of antimicrobial resistance is a complex process influenced by various ecological and evolutionary factors. nih.gov Several theoretical frameworks can be applied to understand the role of faropenem in this process.

Selection Pressure and Adaptation: The introduction of faropenem into an environment exerts a selective pressure on bacterial populations. mdpi.com Bacteria that possess or acquire resistance mechanisms have a survival advantage and will proliferate, leading to an increase in the prevalence of resistance. mdpi.com This is a classic example of natural selection driving evolutionary change. mdpi.com

The 'One Health' Concept: This framework emphasizes the interconnectedness of human, animal, and environmental health in the context of AMR. nih.gov The use of faropenem in human medicine can lead to its excretion and subsequent entry into the environment, where it can drive the evolution of resistance in environmental bacteria. These resistant bacteria or their genes can then potentially be transferred back to humans or animals.

Mathematical Modeling: Mathematical models are used to understand and predict the spread of antibiotic resistance. nih.gov These models can incorporate various factors, such as antibiotic usage, bacterial competition, and horizontal gene transfer, to simulate the dynamics of resistance evolution at both the within-host and population levels. nih.gov Such models could be used to assess the potential impact of faropenem use on the prevalence of carbapenem (B1253116) resistance.

Future Directions and Emerging Research Avenues for Faropenem Potassium

Exploration of Novel Bacterial Resistance Mechanisms to Penems and Development of Innovative Countermeasures

The primary threat to the efficacy of faropenem (B194159) and other penems is the evolution of bacterial resistance. Key mechanisms include enzymatic degradation by β-lactamases, modifications to penicillin-binding proteins (PBPs), and the active removal of the drug by efflux pumps. mdpi.com

Research has shown that bacteria can develop resistance to faropenem through several avenues. In Escherichia coli strains producing CTX-M-15 type extended-spectrum β-lactamases (ESBLs), induced resistance to faropenem can lead to cross-resistance to carbapenems. nih.gov This is often linked to non-synonymous changes in the ompC gene, which codes for an outer membrane porin, thereby restricting drug entry. nih.gov In Pseudomonas aeruginosa, high intrinsic resistance is a result of an interplay between a restrictive outer membrane barrier, the MexAB-OprM efflux system, and the chromosomal AmpC β-lactamase. asm.org While faropenem's affinity for some of P. aeruginosa's PBPs is lower than that of imipenem (B608078), this is not considered the primary driver of its high intrinsic resistance. asm.org

The primary mechanisms of bacterial resistance to penems like faropenem are multifaceted and often involve a combination of factors. mdpi.comnih.gov These include:

Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases like KPC, metallo-β-lactamases (MBLs), and OXA-type enzymes, that hydrolyze the β-lactam ring. mdpi.comnih.govnih.gov

Target Modification: Alterations in penicillin-binding proteins (PBPs) reduce the binding affinity of the antibiotic, rendering it less effective. mdpi.comjlabphy.org

Reduced Permeability: Changes or loss of outer membrane porins, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, limit the drug's entry into the bacterial cell. nih.govelsevier.es

Efflux Pumps: Bacteria can actively expel antibiotics using multidrug efflux pumps, such as AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa, which prevents the drug from reaching its intracellular target. mdpi.commdpi.comnih.gov

Innovative countermeasures are being explored to circumvent these resistance mechanisms. One promising strategy involves the development of novel β-lactamase inhibitors specifically designed to protect faropenem from degradation. Another approach focuses on creating chemical adjuvants that could block efflux pumps or disrupt other resistance-conferring systems, thereby restoring faropenem's activity against resistant strains.

Development of Advanced Drug Delivery Systems for Targeted Action of Faropenem (material science and chemical engineering focus)

To enhance therapeutic efficacy and overcome barriers like enzymatic degradation and poor bioavailability, researchers are turning to advanced drug delivery systems. mdpi.commdpi.com These systems aim to protect the antibiotic, ensure it reaches the infection site in sufficient concentrations, and even target bacteria directly.

Nanoparticle-Based Systems: Nanoparticles (NPs) serve as promising carriers for antibiotics like faropenem. nih.govnih.gov Various types of nanoparticles are being investigated:

Polymeric Nanoparticles: Biodegradable polymers like Poly Lactic-co-Glycolic Acid (PLGA) can encapsulate drugs, offering controlled and sustained release, which can improve treatment outcomes and reduce systemic toxicity. mdpi.commdpi.com For hydrophilic β-lactams, chemically bonding the antibiotic to the polymer to form antibiotic-polymer conjugates is a strategy to prevent premature release. thno.org

Lipid-Based Nanoparticles: Liposomes are biocompatible and can effectively encapsulate both hydrophilic and hydrophobic drugs, facilitating enhanced cellular uptake and controlled release. mdpi.comnih.gov

Metallic Nanoparticles: Silver (AgNPs) and gold (AuNPs) nanoparticles have shown potential in neutralizing β-lactamase activity and disrupting bacterial membranes, acting synergistically with β-lactam antibiotics. mdpi.commdpi.comnih.gov

A recent study demonstrated the development of faropenem-coated absorbable monofilament sutures using a gelatin and hyaluronic acid solution. researchgate.net This localized delivery system showed sustained drug release and significant antibacterial activity against Streptococcus mutans without compromising the suture's tensile strength, suggesting its potential in reducing surgical site infections. researchgate.net Another formulation explored an emulgel of faropenem sodium for topical delivery, using gelling agents and penetration enhancers to improve its application for skin infections. researchgate.net These approaches highlight the versatility of chemical engineering in creating tailored delivery solutions for faropenem.

Integration of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) to Elucidate Bacterial Responses to Faropenem

Omics technologies provide a system-level view of how bacteria respond to antibiotic stress, revealing complex adaptation networks and potential new drug targets. nih.gov

Transcriptomics: RNA sequencing (RNA-seq) can identify which bacterial genes are upregulated or downregulated upon exposure to faropenem. For instance, transcriptomic analysis of Mycobacterium tuberculosis in a whole blood model showed that faropenem induces changes in the bacterial transcriptome, even when it doesn't cause significant bacterial killing in that specific assay. nih.govresearchgate.net This suggests the drug is engaging with its target, and the analysis can pinpoint the pathways being affected.

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of bacteria treated with a sub-lethal dose of a β-lactam to an untreated control, researchers can identify proteins that are overexpressed or underexpressed. frontiersin.org A study on a carbapenem-resistant Klebsiella pneumoniae strain treated with meropenem (B701) revealed the overexpression of 16 proteins, primarily involved in oxidative stress defense and glycolysis. researchgate.net Such proteins could play a crucial role in resistance mechanisms and represent potential targets for new therapies. researchgate.net Proteomic studies can reveal the upregulation of specific resistance proteins, such as β-lactamases and modified PBPs, in response to antibiotic exposure. frontiersin.org

Metabolomics: This technology analyzes the small-molecule metabolites within a cell, providing a snapshot of its metabolic state. In response to an antibiotic like faropenem, bacteria may alter their metabolic pathways to survive. Identifying these metabolic shifts can offer insights into the drug's mechanism of action and bacterial survival strategies.

The table below summarizes proteins found to be differentially expressed in bacteria when exposed to β-lactam antibiotics, a class that includes faropenem.

Protein Category Examples of Upregulated Proteins Bacterial Species Implication in Response/Resistance
Resistance Enzymes Beta-lactamase, Penicillin-binding protein 2aMethicillin-resistant Staphylococcus aureus (MRSA)Direct inactivation of the antibiotic and modification of the drug target. frontiersin.org
Stress Defense Oxidative stress defense enzymesKlebsiella pneumoniaeHelps the bacterium survive the stressful conditions induced by the antibiotic. researchgate.net
Energy Metabolism Glycolytic enzymesKlebsiella pneumoniaeAltered energy production to support defense and repair mechanisms. researchgate.net
Cell Wall/Capsule Proteins for capsule formation, peptidoglycan biosynthesisAcinetobacter baumanniiRemodeling of the cell surface as a defensive response to cell wall-targeting antibiotics. frontiersin.org
Porins OmpX (downregulated), TolC (upregulated)Escherichia coliReduced drug entry (OmpX) and increased drug removal (TolC). frontiersin.org

Application of Artificial Intelligence and Machine Learning in Faropenem Discovery, Design, and Resistance Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and the fight against antimicrobial resistance (AMR). bsmiab.orgnih.gov These computational tools can analyze vast and complex datasets to identify patterns, make predictions, and guide research. doi.org

Discovery and Design: AI can be used to screen massive virtual libraries of chemical compounds to identify novel β-lactamase inhibitors that could be paired with faropenem. bsmiab.orgnih.gov For example, ML models have successfully identified new inhibitors for AmpC β-lactamase and the metallo-β-lactamase NDM-1. researchgate.net These algorithms learn from the structural features of known active and inactive molecules to predict the potential of new, untested compounds.

Resistance Prediction: ML algorithms can predict the likelihood of a bacterial isolate being resistant to a specific antibiotic based on its genetic information or on clinical data. nih.govplos.org Models trained on whole-genome and transcriptome data from Pseudomonas aeruginosa isolates have successfully identified biomarkers for resistance to several antibiotics. embopress.org For carbapenems, ML classifiers have demonstrated the ability to predict resistance by identifying key genetic features and mutations. mdpi.com Such tools could be adapted to predict faropenem resistance, enabling clinicians to make more informed treatment decisions and helping to track the spread of resistant strains. nih.govnih.gov

The performance of various ML models in predicting antibiotic resistance is often evaluated using a metric called the Area Under the Receiver Operating Characteristic Curve (AuROC), where a value closer to 1.0 indicates a better model.

Machine Learning Model Mean AuROC (Range) Application Reference
Gradient Boosting Decision Tree (GBDT)0.80 (0.77–0.90)Predicting resistance in critical/high-priority pathogens plos.org
Random Forest0.75 (0.58–0.98)Predicting resistance in critical/high-priority pathogens plos.org
Extreme Gradient Boosting (XGBoost)0.846Predicting carbapenem (B1253116) resistance from clinical data nih.gov

Comparative Mechanistic Studies with Emerging Beta-Lactamase Inhibitors or Novel Beta-Lactam/Beta-Lactamase Inhibitor Combinations (in vitro and biochemical focus)

The clinical utility of β-lactam antibiotics is increasingly dependent on their co-administration with a β-lactamase inhibitor (BLI). Research is focused on understanding how faropenem interacts with both the enzymes that threaten it and the inhibitors designed to protect it.

Biochemical and in vitro studies are crucial for this evaluation. Recent research has delved into the complex reactions between faropenem and various carbapenem-hydrolyzing β-lactamases. researchgate.net Using techniques like nuclear magnetic resonance (NMR) and crystallography, scientists have observed that the reaction of faropenem with enzymes like KPC-2 (a serine β-lactamase) and VIM and NDM-1 (metallo-β-lactamases) can result in multiple different chemical products. researchgate.net These studies reveal that the β-lactam ring is opened, and in some cases, the C2 tetrahydrofuran (B95107) (THF) ring of faropenem is also opened, leading to different inactivated forms. researchgate.net

Understanding these specific chemical transformations is vital for designing more robust penem (B1263517) antibiotics or for selecting the most effective BLI to pair with faropenem. For example, checkerboard analyses, an in vitro method to assess drug synergy, have been used to test faropenem in combination with novel inhibitors against mycobacteria. biorxiv.org These studies showed that combining faropenem with specific inhibitors of L,D-transpeptidases (an alternative class of cell wall synthesizing enzymes) resulted in additive or synergistic activity against Mycobacterium smegmatis. biorxiv.org Such mechanistic studies provide the foundational data needed to develop the next generation of faropenem-based combination therapies.

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